Kif18A-IN-15
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H33F3N6O5S |
|---|---|
分子量 |
586.6 g/mol |
IUPAC名 |
N-[12,17-dimethyl-8-oxo-21-(trifluoromethyl)-19-oxa-1,9,13,15,26-pentazatetracyclo[19.2.2.110,14.02,7]hexacosa-2(7),3,5,10(26),11,13-hexaen-4-yl]-2-hydroxyethanesulfonamide |
InChI |
InChI=1S/C25H33F3N6O5S/c1-16-13-29-23-30-17(2)11-21(32-23)31-22(36)19-4-3-18(33-40(37,38)10-9-35)12-20(19)34-7-5-24(6-8-34,15-39-14-16)25(26,27)28/h3-4,11-12,16,33,35H,5-10,13-15H2,1-2H3,(H2,29,30,31,32,36) |
InChIキー |
MVQDBFBUILUFDK-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Kif18A-IN-15: A Targeted Approach to Mitotic Catastrophe in Chromosomally Unstable Cancers
An In-depth Technical Guide on the Mechanism of Action of Kif18A-IN-15 in Mitosis
Executive Summary
Kif18A, a member of the kinesin-8 family of motor proteins, plays a critical role in the precise alignment of chromosomes at the metaphase plate during mitosis. Its activity is particularly crucial for the survival of cancer cells exhibiting chromosomal instability (CIN), a hallmark of many aggressive tumors. Small molecule inhibitors targeting Kif18A, such as this compound and its analogs, represent a promising therapeutic strategy by selectively inducing mitotic catastrophe in these cancer cells while sparing healthy, chromosomally stable cells. This document provides a comprehensive technical overview of the mechanism of action of Kif18A inhibitors in mitosis, detailing the molecular pathways, experimental validation, and quantitative data supporting their therapeutic potential.
Introduction to Kif18A and Its Role in Mitosis
Kif18A is a plus-end directed motor protein that utilizes ATP hydrolysis to move along kinetochore-microtubule fibers.[1] Its primary function is to suppress the dynamic movements of chromosomes, ensuring their proper congression at the metaphase plate.[2] This regulatory role is essential for the satisfaction of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[3][4] While Kif18A is largely dispensable for normal somatic cell division, cancer cells with high levels of CIN are exquisitely dependent on its function to manage their chaotic chromosomal content and successfully complete mitosis.[5][6] This dependency creates a therapeutic window for selective targeting of CIN-positive cancers.
Mechanism of Action of this compound
This compound and other potent Kif18A inhibitors are ATP and microtubule uncompetitive inhibitors.[7] Their mechanism of action disrupts the normal mitotic process in CIN cancer cells through a series of well-defined steps:
-
Inhibition of Kif18A Motor Activity: The inhibitor binds to Kif18A, preventing its ATP-dependent movement along microtubules. This leads to the mislocalization of Kif18A from the plus-ends of kinetochore microtubules.[2]
-
Disruption of Chromosome Congression: The loss of Kif18A function at the kinetochore plus-ends results in increased chromosome oscillations and a failure of chromosomes to align properly at the metaphase plate.[1][8]
-
Activation of the Spindle Assembly Checkpoint (SAC): The persistent presence of improperly attached kinetochores activates the SAC, leading to a prolonged mitotic arrest.[9][10] Key proteins in the SAC pathway, such as MAD2, are recruited to the unattached kinetochores, initiating a signaling cascade that inhibits the anaphase-promoting complex/cyclosome (APC/C).[3][4]
-
Induction of Mitotic Catastrophe: Prolonged mitotic arrest due to a persistent SAC signal ultimately triggers apoptosis, or programmed cell death.[9] Furthermore, the inhibition of Kif18A leads to defects in the mitotic spindle itself, including the formation of multipolar spindles and centrosome fragmentation, which further contributes to mitotic catastrophe and cell death.[3][11]
Quantitative Data
The following tables summarize key quantitative data for Kif18A inhibitors from published studies. Note that specific data for "this compound" is not widely available in public literature; therefore, data for a closely related and well-characterized inhibitor, KIF18A-IN-4, and other representative KIF18A inhibitors are presented.
| Inhibitor | Target | Assay Type | IC50 / EC50 | Reference |
| KIF18A-IN-4 | KIF18A | Biochemical (ATPase) | 6.16 µM | [7] |
| KIF18A-IN-4 | KIF18A | Mitotic Index (OVCAR-3) | 6.35 µM | [7] |
| ATX020 | KIF18A | Growth Inhibition (HGSOC cell lines) | Varies by cell line | [9] |
| AM-1882 | KIF18A | KIF18A Motor Assay | Potent inhibition | [1] |
Table 1: Biochemical and Cellular Potency of Kif18A Inhibitors. This table highlights the inhibitory concentrations of various Kif18A inhibitors in both biochemical and cell-based assays.
| Cell Line | Cancer Type | Ploidy | Aneuploidy Score (AS) | ATX020 Sensitivity | Reference |
| A2780 | High-Grade Serous Ovarian Cancer (HGSOC) | Diploid | Low | Resistant | [9] |
| OVCAR3 | High-Grade Serous Ovarian Cancer (HGSOC) | Aneuploid | High | Highly Sensitive | [9] |
| OVCAR8 | High-Grade Serous Ovarian Cancer (HGSOC) | Aneuploid | High | Highly Sensitive | [9] |
| KURAMOCHI | High-Grade Serous Ovarian Cancer (HGSOC) | Aneuploid | High | Highly Sensitive | [9] |
Table 2: Correlation of Kif18A Inhibitor Sensitivity with Chromosomal Instability. This table demonstrates the selective activity of the Kif18A inhibitor ATX020 against HGSOC cell lines with high aneuploidy, a measure of chromosomal instability.
Experimental Protocols
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol is used to visualize the effects of Kif18A inhibitors on the mitotic spindle and chromosome alignment.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-pericentrin for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain for DNA
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and treat with Kif18A inhibitor or vehicle control for the desired time.
-
Wash cells briefly with PBS.
-
Fix cells with fixation solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain DNA with DAPI or Hoechst stain for 5 minutes.
-
Wash cells once with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.[12][13][14][15][16]
Western Blotting for Mitotic Checkpoint Proteins
This protocol is used to assess the levels of key proteins involved in the mitotic checkpoint and apoptosis following treatment with a Kif18A inhibitor.
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.[1][17][18][19][20]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle and to detect mitotic arrest.
Materials:
-
Cell suspension
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate cells at -20°C for at least 2 hours.
-
Wash cells with PBS to remove ethanol.
-
Resuspend cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.[21][22][23][24]
Visualizations
Figure 1: Signaling Pathway of Kif18A Inhibition. This diagram illustrates the molecular cascade initiated by this compound, leading to mitotic arrest and apoptosis in cancer cells.
Figure 2: Experimental Workflow. This diagram outlines the key experimental steps for characterizing the mechanism of action of a Kif18A inhibitor like this compound.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 4. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. fulir.irb.hr [fulir.irb.hr]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptglab.com [ptglab.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. bio-rad.com [bio-rad.com]
- 19. ptglab.com [ptglab.com]
- 20. addgene.org [addgene.org]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. benchchem.com [benchchem.com]
The Role of Kif18A in Chromosome Congression and Instability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein of the kinesin-8 family, indispensable for the precise alignment of chromosomes at the metaphase plate, a process known as chromosome congression. This technical guide provides an in-depth overview of the core functions of Kif18A, its mechanism of action, and its critical role in maintaining chromosomal stability. Furthermore, it highlights the dependency of chromosomally unstable (CIN) cancer cells on Kif18A, establishing it as a promising therapeutic target. This document details quantitative data on Kif18A's function, comprehensive experimental protocols for its study, and visual diagrams of associated pathways and workflows.
Introduction: Kif18A and Mitotic Fidelity
Faithful chromosome segregation during mitosis is paramount for genomic integrity. Errors in this process lead to aneuploidy, a state of abnormal chromosome numbers, which is a hallmark of many cancers. Kif18A plays a pivotal role in ensuring mitotic fidelity by regulating the dynamics of kinetochore microtubules. It accumulates at the plus ends of these microtubules, where it dampens chromosome oscillations, thereby facilitating their stable alignment at the spindle equator.[1][2][3] This activity is crucial for satisfying the spindle assembly checkpoint (SAC), a critical surveillance mechanism that prevents premature entry into anaphase until all chromosomes are properly attached to the mitotic spindle.
Mechanism of Action of Kif18A
Kif18A is a dual-functional enzyme, possessing both plus-end-directed motor activity and microtubule depolymerase activity.[4][5][6] It utilizes the energy from ATP hydrolysis to move along kinetochore microtubules towards their plus ends, which are embedded in the kinetochore.[7] Upon reaching the plus-ends, Kif18A is thought to suppress microtubule dynamics, effectively acting as a "brake" to reduce the amplitude of chromosome oscillations.[1][2] This suppression of dynamics is essential for the fine-tuning of chromosome position at the metaphase plate.
The regulation of Kif18A is complex and involves post-translational modifications. Phosphorylation by kinases such as Cdk1 has been shown to antagonize Kif18A's function, while dephosphorylation by phosphatases like PP1 promotes its activity.[8][9][10] Additionally, sumoylation of Kif18A has been implicated in regulating mitotic progression.[11]
Kif18A in Chromosome Instability and Cancer
A key finding in recent cancer research is the synthetic lethal relationship between chromosomal instability and Kif18A.[12][13] While normal, diploid cells can tolerate the loss of Kif18A function with relatively minor mitotic defects, cancer cells exhibiting high levels of CIN are exquisitely dependent on Kif18A for their proliferation and survival.[14][15][16] Inhibition of Kif18A in CIN cancer cells leads to severe chromosome congression defects, prolonged mitotic arrest, the formation of multipolar spindles due to centrosome fragmentation, and ultimately, apoptotic cell death.[14][15][16][17] This selective vulnerability makes Kif18A an attractive target for cancer therapy, with the potential to specifically eliminate tumor cells while sparing healthy tissues.[18][19][20][21]
Quantitative Data on Kif18A Function
The following tables summarize key quantitative data related to Kif18A's motor activity, its role in cellular processes, and the potency of its inhibitors.
| Parameter | Value | Organism/System | Reference |
| Motor Speed (in vitro) | 22.4 ± 2.5 nm/s (monomer) | Human Kif18A | [22] |
| 38.5 ± 3.3 nm/s (monomer with neck linker) | Human Kif18A | [22] | |
| ~100-200 nm/s (dimer) | Human Kif18A | [22] | |
| Microtubule Depolymerization Rate (in vitro) | 1.25 ± 0.14 µm/min (for long microtubules) | Human Kif18A | [20] |
| 0.37 ± 0.28 nm/s (monomer) | Human Kif18A | [22] | |
| 1.30 ± 0.70 nm/s (monomer with neck linker) | Human Kif18A | [22] | |
| ATP Hydrolysis Rate | Varies with microtubule concentration | Not specified | [23] |
Table 1: Biochemical Properties of Kif18A. This table presents in vitro measurements of Kif18A's motor and depolymerase activities.
| Parameter | Control/Wild-Type | Kif18A Depletion/Inhibition | Cell Line | Reference |
| Chromosome Oscillation Amplitude (DAP) | 0.46 ± 0.02 µm | 0.85 ± 0.03 µm | HeLa | [17] |
| Spindle Length | ~10-12 µm | Increased by ~2-4 µm | HeLa, MDA-MB-231 | [8][9][14] |
| Time in Mitosis | ~40 min | Prolonged (can be hours) | HeLa | [12] |
Table 2: Cellular Phenotypes Upon Kif18A Perturbation. This table quantifies the effects of reducing Kif18A function on key mitotic parameters. DAP (Distance Average to the Pole) is a measure of oscillation amplitude.
| Inhibitor | IC50 (nM) | Assay | Reference |
| AM-1882 | 230 | Kinesin-8 MT-ATPase motor assay | [15][24] |
| 21 | Mitotic image assay (pH3+) | [15] | |
| Sovilnesib (AMG 650) | 71 | KIF18A inhibitor assay | [9][25] |
| 41.3 | Microtubule-stimulated ATPase activity | [14][17] | |
| Compound 3 | 8.2 | Microtubule-stimulated ATPase activity | [14][17] |
| AM-5308 | 47 | KIF18A-mediated microtubule ATPase activity | [18] |
| KIF18A-IN-1 | Not specified | Not specified | [26] |
| KIF18A-IN-2 | 28 | KIF18A inhibitor assay | [18] |
| KIF18A-IN-3 | 61 | KIF18A inhibitor assay | [18] |
| KIF18A-IN-4 | 6160 | ATP and microtubule noncompetitive KIF18A inhibitor assay | [18] |
| KIF18A-IN-9 | 3.8 | KIF18A inhibitor assay | [18] |
| KIF18A-IN-10 | 23.8 | KIF18A inhibitor assay | [18] |
| KIF18A-IN-12 | 45.54 | KIF18A inhibitor assay | [18] |
| KIF18A-IN-13 | Not specified | Not specified | [18] |
| KIF18A-IN-14 | <10 (EX81-A) | OVCAR-3 cell viability | [18] |
| 10-100 (EX81-B) | OVCAR-3 cell viability | [18] | |
| KIF18A-IN-15 | 10-100 (EX36-A) | OVCAR-3 cell viability | [18] |
| <10 (EX36-B) | OVCAR-3 cell viability | [18] | |
| KIF18A-IN-17 | Not specified | Not specified | [18] |
| (S)-AM-9022 | Not specified | Not specified | [18] |
Table 3: Potency of Kif18A Inhibitors. This table lists the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors of Kif18A.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of Kif18A.
siRNA-mediated Knockdown of Kif18A in HeLa Cells
This protocol describes the transient knockdown of Kif18A using small interfering RNA (siRNA) in HeLa cells, a common model system for studying mitosis.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX transfection reagent
-
Kif18A-specific siRNA duplexes (and non-targeting control siRNA)
-
24-well plates
-
Growth medium (e.g., DMEM with 10% FBS) without antibiotics
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection. Use 0.5 ml of antibiotic-free growth medium per well.
-
siRNA-Lipofectamine™ Complex Formation: a. For each well, dilute 10 nM of siRNA duplex in 50 µl of Opti-MEM. Mix gently. b. In a separate tube, dilute 1 µl of Lipofectamine™ RNAiMAX in 49 µl of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 100 µl of siRNA-Lipofectamine™ complexes to each well containing cells and medium. Mix gently by rocking the plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, cells can be harvested for downstream analysis, such as western blotting to confirm knockdown efficiency, or fixed for immunofluorescence to assess cellular phenotypes.
Immunofluorescence Staining for Microtubules and Centrosomes
This protocol allows for the visualization of the mitotic spindle and centrosomes to assess phenotypes such as spindle length and centrosome fragmentation.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS, if using PFA fixation)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibodies: mouse anti-α-tubulin, rabbit anti-pericentrin (or another centrosomal marker)
-
Fluorescently-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation:
-
Methanol Fixation: Wash cells briefly with PBS, then fix with ice-cold methanol for 10 minutes at -20°C.
-
PFA Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization (for PFA-fixed cells): Wash cells three times with PBS, then incubate with permeabilization buffer for 10 minutes.
-
Blocking: Wash cells with PBS and then incubate in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate with the cells overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBST (PBS with 0.1% Tween 20) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorescently-conjugated secondary antibodies in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the DNA.
-
Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.
Live-Cell Imaging for Chromosome Tracking
This protocol enables the real-time visualization of chromosome movements in living cells to quantify parameters like chromosome oscillation amplitude.
Materials:
-
Cells stably expressing a fluorescently-tagged histone (e.g., H2B-GFP) or a kinetochore protein.
-
Glass-bottom imaging dishes.
-
Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).
-
Imaging software for time-lapse acquisition and analysis.
Procedure:
-
Cell Plating: Plate cells expressing the fluorescent marker in a glass-bottom dish at a suitable density for imaging individual mitotic cells.
-
Microscope Setup: Place the dish on the microscope stage within the environmental chamber and allow the cells to acclimatize.
-
Image Acquisition: a. Locate mitotic cells of interest. b. Set up a time-lapse acquisition sequence, capturing images at appropriate intervals (e.g., every 10-30 seconds) and for a sufficient duration to cover the desired mitotic stages. c. Use the lowest possible laser power to minimize phototoxicity.
-
Data Analysis: a. Use image analysis software to track the position of individual kinetochores or the entire chromosome mass over time. b. From the tracking data, calculate parameters such as velocity, displacement, and oscillation amplitude.
In Vitro Microtubule Depolymerization Assay
This assay directly measures the ability of purified Kif18A to depolymerize microtubules.
Materials:
-
Purified, recombinant Kif18A protein.
-
Taxol-stabilized, fluorescently labeled microtubules.
-
Motility buffer (e.g., BRB80 buffer supplemented with ATP, MgCl2, and an ATP regeneration system).
-
Total Internal Reflection Fluorescence (TIRF) microscope.
Procedure:
-
Prepare Flow Chamber: Assemble a flow chamber using a microscope slide and a coverslip.
-
Immobilize Microtubules: Introduce the fluorescently labeled microtubules into the flow chamber and allow them to adhere to the glass surface.
-
Introduce Kif18A: Flow in the motility buffer containing the purified Kif18A protein.
-
Image Acquisition: Use the TIRF microscope to visualize the fluorescent microtubules over time. Acquire time-lapse images.
-
Data Analysis: Measure the change in the length of individual microtubules over time to determine the depolymerization rate.
Micronucleus Assay for Chromosome Instability
This assay quantifies the frequency of micronuclei, which are small, extra-nuclear bodies containing whole chromosomes or chromosome fragments that have been mis-segregated during mitosis. An increased frequency of micronuclei is an indicator of chromosome instability.
Materials:
-
Cells grown on coverslips.
-
Cytochalasin B (to block cytokinesis).
-
Fixative (e.g., methanol:acetic acid, 3:1).
-
DNA stain (e.g., DAPI or Acridine Orange).
-
Fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells with the experimental agent (e.g., Kif18A inhibitor) for an appropriate duration.
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to a final concentration that inhibits cytokinesis without being overly toxic. This allows for the identification of cells that have completed one nuclear division.
-
Harvest and Fixation: After an incubation period that allows for one cell cycle, harvest the cells and fix them.
-
Staining: Stain the cells with a DNA stain.
-
Scoring: Using a fluorescence microscope, score the number of micronuclei in binucleated cells. At least 500-1000 binucleated cells should be scored per condition. The frequency of micronucleated cells is calculated as (Number of binucleated cells with micronuclei / Total number of binucleated cells) x 100%.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to Kif18A function and its investigation.
References
- 1. Modification of the Neck Linker of KIF18A Alters Microtubule Subpopulation Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIF18A's neck linker permits navigation of microtubule-bound obstacles within the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In Vitro Micronucleus Assay and FISH Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. hela-transfection.com [hela-transfection.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Sovilnesib (AMG650) | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
- 10. A method of quantifying centrosomes at the single-cell level in human normal and cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kif18A and chromokinesins confine centromere movements via microtubule growth suppression and spatial control of kinetochore tension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples [en.bio-protocol.org]
- 14. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AM-1882 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 16. biontex.com [biontex.com]
- 17. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. A quantitative and semiautomated method for determining misaligned and lagging chromosomes during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. v19.proteinatlas.org [v19.proteinatlas.org]
- 22. pnas.org [pnas.org]
- 23. researchgate.net [researchgate.net]
- 24. Kinesin compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. medchemexpress.com [medchemexpress.com]
Kif18A: A Double-Edged Sword in Mitosis and a Promising Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Kinesin Family Member 18A (Kif18A) has emerged as a compelling therapeutic target in oncology due to its critical role in mitotic progression and its frequent dysregulation in various cancers. This motor protein, a member of the kinesin-8 family, is essential for the precise alignment of chromosomes at the metaphase plate, a process fundamental for accurate chromosome segregation.[1][2] In chromosomally unstable (CIN) cancer cells, which are characterized by a high rate of chromosome mis-segregation, there is a heightened dependency on Kif18A for survival.[3][4][5] This dependency creates a therapeutic window, suggesting that inhibiting Kif18A could selectively eliminate cancer cells while sparing healthy, chromosomally stable cells.[1][6] This guide provides a comprehensive overview of Kif18A as a therapeutic target, detailing its mechanism of action, preclinical and clinical data for Kif18A inhibitors, relevant experimental protocols, and associated signaling pathways.
The Role of Kif18A in Mitosis and Carcinogenesis
Kif18A functions as a plus-end directed motor protein that moves along kinetochore microtubules.[7] Its primary role is to attenuate the dynamics of these microtubules, thereby suppressing chromosome oscillations and ensuring their proper alignment at the mitotic spindle equator.[2] Dysfunctional expression of Kif18A leads to abnormal sister chromatid segregation, a hallmark of CIN and a driver of tumorigenesis.[8]
Numerous studies have demonstrated the upregulation of Kif18A in a wide array of solid tumors, including breast, ovarian, pancreatic, lung, liver, and prostate cancers.[7][8][9] This overexpression is often correlated with aggressive tumor phenotypes, higher tumor grade and stage, and poor patient prognosis.[8][9][10] The selective overexpression in cancerous tissues compared to normal somatic cells further highlights its potential as a therapeutic target with a favorable safety profile.[7]
Kif18A as a Therapeutic Target: Preclinical and Clinical Evidence
The therapeutic potential of targeting Kif18A lies in the selective vulnerability of CIN-high cancer cells to its inhibition. Pharmacological inhibition of Kif18A's ATPase activity disrupts its motor function, leading to severe mitotic defects, prolonged mitotic arrest, and ultimately, apoptotic cell death in these cancer cells.[11][12]
Quantitative Data on Kif18A Inhibitors
Several small molecule inhibitors of Kif18A are currently under development, with promising preclinical and early clinical results. The following tables summarize key quantitative data for some of these inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| AMG-650 (Sovilnesib) | KIF18A MT-ATPase | 41.3 | - | [13] |
| Compound 3 | KIF18A MT-ATPase | 8.2 | - | [13] |
| ISM9682A | KIF18A | Single-digit nM | - | [7] |
| ATX-21020 | KIF18A ATPase | 14.5 | - | [14] |
| ATX-295 | KIF18A ATPase | 18 | - | [14] |
| AU-KIF-01 to AU-KIF-04 | KIF18A ATPase | 60 - 1400 | - | [1] |
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| ATX020 | OVCAR-3 | Anti-proliferative | 53.3 | [15] |
| ATX020 | OVCAR-8 | Anti-proliferative | 534 | [15] |
| ISM9682A | HGSOC cell lines | Anti-proliferative | Single-digit nM | [7] |
| ISM9682A | TNBC aneuploid cell lines | Anti-proliferative | Single-digit nM | [7] |
| ATX-21020 | OVCAR-3 | Anti-proliferative | 53.3 | [14] |
| ATX-21020 | OVCAR-8 | Anti-proliferative | 540 | [14] |
Preclinical studies using xenograft models have demonstrated significant dose-dependent tumor growth inhibition and even tumor regression with Kif18A inhibitors in various cancer types, including high-grade serous ovarian cancer and triple-negative breast cancer.[3][5][16] Notably, these inhibitors have shown minimal detrimental effects on normal cells, such as human bone marrow cells, distinguishing them from traditional anti-mitotic agents.[3][5]
Several Kif18A inhibitors have progressed into early-phase clinical trials, showing encouraging tolerability and preliminary signs of efficacy.[17]
Prognostic Value of Kif18A Expression
High expression of Kif18A has been consistently associated with poor prognosis across multiple cancer types. The following table summarizes the prognostic significance of Kif18A expression.
| Cancer Type | Prognostic Association of High Kif18A Expression | Hazard Ratio (HR) | 95% CI | p-value | Reference |
| Pancreatic Adenocarcinoma (PAAD) | Independent Prognostic Factor for Poor OS | - | - | - | [4][18] |
| Liver Hepatocellular Carcinoma (LIHC) | Independent Prognostic Factor for Poor OS | - | - | - | [4][18] |
| Adrenocortical Carcinoma (ACC) | Poor Overall Survival (OS), Disease-Specific Survival (DSS), Progression-Free Interval (PFI) | - | - | - | [4][18] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Poor OS, DSS, PFI | - | - | - | [4][18] |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | Poor OS, DSS, PFI | - | - | - | [4][18] |
| Brain Lower Grade Glioma (LGG) | Poor OS, DSS, PFI | - | - | - | [4][18] |
| Lung Adenocarcinoma (LUAD) | Poor OS, DSS, PFI | - | - | - | [4][18] |
| Pancreatic Cancer (ICGC, TCGA, etc.) | Poor Prognosis | - | - | <0.05 | [19] |
Signaling Pathways Involving Kif18A
Kif18A function and expression are regulated by and, in turn, influence several signaling pathways crucial for cancer progression.
JNK/c-Jun Signaling Pathway
Recent studies have identified Kif18A as a novel target of the JNK1/c-Jun signaling pathway. JNK1 can phosphorylate and activate the transcription factor c-Jun, which then directly binds to the Kif18A promoter to activate its transcription.[20][21] This pathway is essential for cervical cancer cell growth, suggesting that targeting the JNK/c-Jun/Kif18A axis could be a promising therapeutic strategy.[21]
JNK/c-Jun signaling pathway leading to Kif18A expression.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, has also been linked to Kif18A.[6][22][23][24] Suppression of Kif18A has been shown to downregulate the expression of key proteins in this pathway, including PI3K, Akt, and mTOR, in gemcitabine-resistant cholangiocarcinoma cells.[6] This suggests that Kif18A may promote cancer cell progression and survival partly through the modulation of the PI3K/Akt/mTOR pathway.
PI3K/Akt pathway and its modulation by Kif18A.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the investigation of Kif18A.
Immunohistochemistry (IHC) for Kif18A in Tumor Tissues
This protocol outlines the steps for detecting Kif18A protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen peroxide in methanol (B129727)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against Kif18A (e.g., Rabbit polyclonal)
-
Biotinylated secondary antibody (e.g., Goat anti-rabbit)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse in 100% ethanol twice for 10 minutes each.
-
Immerse in 95%, 70%, and 50% ethanol for 5 minutes each.
-
Rinse with cold running tap water.[25]
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat in a microwave at medium-high power for 8 minutes, cool for 5 minutes, then at high power for 4 minutes.
-
Allow slides to cool to room temperature.[25]
-
-
Peroxidase Blocking:
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to block non-specific binding.[2]
-
-
Primary Antibody Incubation:
-
Incubate with the primary Kif18A antibody at the recommended dilution overnight at 4°C in a humidified chamber.[26]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS three times.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.[26]
-
-
Signal Amplification:
-
Wash slides with PBS three times.
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
-
Visualization:
-
Wash slides with PBS three times.
-
Apply DAB substrate solution and monitor for color development (typically 1-5 minutes).[26]
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
Workflow for Immunohistochemistry (IHC) of Kif18A.
Western Blot Analysis of Kif18A
This protocol describes the detection of Kif18A protein levels in cell lysates.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Kif18A
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary Kif18A antibody (e.g., at a 1:500 dilution) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Cell Proliferation Assay (XTT)
This assay measures cell viability and proliferation in response to Kif18A inhibition.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Kif18A inhibitor (e.g., ATX020)
-
XTT labeling and electron-coupling reagents
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density (e.g., 3,000 cells/well).
-
-
Treatment:
-
After 24 hours, treat the cells with increasing concentrations of the Kif18A inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.[11]
-
-
XTT Assay:
-
Add the XTT labeling mixture to each well.
-
Incubate for 4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
In Vivo Xenograft Tumor Model
This protocol details the evaluation of Kif18A inhibitor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line suspension in sterile PBS or culture medium (e.g., 1 x 10^6 to 1 x 10^7 cells per mouse)
-
Matrigel (optional)
-
Kif18A inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject the cancer cell suspension into the flank of each mouse.[27]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.[27]
-
-
Randomization and Treatment:
-
When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Kif18A inhibitor or vehicle control according to the predetermined dosage and schedule (e.g., oral gavage, intraperitoneal injection).[27]
-
-
Data Collection:
-
Continue to measure tumor volume and mouse body weight throughout the study.
-
Observe mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analyses (e.g., IHC, western blot) as needed.
-
References
- 1. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 2. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 16. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. KIF18A antibody (19245-1-AP) | Proteintech [ptglab.com]
- 18. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity [mdpi.com]
- 19. Integrated Profiling Delineated KIF18A as a Significant Biomarker Associated with Both Prognostic Outcomes and Immune Response in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. cusabio.com [cusabio.com]
- 25. bosterbio.com [bosterbio.com]
- 26. cancer.wisc.edu [cancer.wisc.edu]
- 27. benchchem.com [benchchem.com]
KIF18A-IN-15: A Targeted Approach to Eradicating Aneuploid Cancer Cells
A Technical Guide on the Mechanism and Impact of KIF18A Inhibition on Chromosomally Unstable Cancer Cell Survival
Introduction
Chromosomal instability (CIN), a condition that leads to an abnormal number of chromosomes known as aneuploidy, is a defining characteristic of many aggressive human cancers.[1][2] This constant mis-segregation of chromosomes during mitosis presents a unique set of dependencies for cancer cells compared to their healthy, diploid counterparts. One such dependency is on the kinesin motor protein KIF18A.[3][4]
KIF18A is a plus-end directed motor protein that plays a critical role in regulating chromosome dynamics during mitosis.[5][6] It accumulates at the plus-ends of kinetochore microtubules to suppress chromosome oscillations, ensuring their proper alignment at the metaphase plate for faithful segregation.[2][7] While KIF18A is largely dispensable for normal somatic cell division, aneuploid cancer cells, which often exhibit altered microtubule dynamics and a heightened mitotic burden, are exquisitely dependent on its function for survival.[8][9] This selective dependency makes KIF18A a compelling therapeutic target for the development of cancer-specific therapies.[3][10]
This technical guide explores the impact of KIF18A inhibition on aneuploid cancer cell survival, with a focus on the potent and selective inhibitor, KIF18A-IN-15. We will delve into the mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its evaluation, and visualize the underlying biological pathways and experimental workflows.
This compound: A Potent Kinesin Inhibitor
This compound is a small molecule inhibitor of the KIF18A motor protein.[1] It demonstrates potent inhibition of KIF18A's ATPase activity and effectively suppresses the proliferation of aneuploid cancer cell lines at low concentrations.[1] The compound exists as two enantiomers, EX36-A and EX36-B, both of which show high potency.[1]
| Compound | Target | Biochemical IC50 | Cell-Based IC50 (OVCAR-3) | Reference |
| This compound | KIF18A | 0.01 - 0.1 µM | Not Specified | [1] |
| This compound (A) | KIF18A | Not Specified | 0.01 - 0.1 µM | [1] |
| This compound (B) | KIF18A | Not Specified | 0 - 0.01 µM | [1] |
Mechanism of Action: Exploiting a Mitotic Vulnerability
KIF18A inhibitors function by binding to an allosteric pocket within the motor domain of the KIF18A protein.[2] This binding does not compete with ATP or microtubules but instead traps KIF18A in an inactive state on the microtubule.[2][4] This inactivation prevents KIF18A from performing its crucial function of dampening chromosome oscillations.
In aneuploid cancer cells, which are already prone to mitotic errors, the loss of KIF18A function is catastrophic. The immediate consequences include:
-
Increased Chromosome Oscillation: Chromosomes fail to congress properly at the metaphase plate.[2][8]
-
Spindle Elongation: Mitotic spindles become abnormally long.[2][4]
-
Spindle Assembly Checkpoint (SAC) Activation: The cell detects the improper kinetochore-microtubule attachments and arrests in mitosis.[2][11]
This prolonged mitotic arrest triggers a cascade of downstream events, ultimately leading to cell death. These events include:
-
Centrosome Fragmentation and Multipolar Spindle Formation: The mitotic machinery becomes disorganized, leading to multipolar divisions that are incompatible with cell survival.[3][4]
-
Apoptosis: The cell undergoes programmed cell death, often marked by the cleavage of PARP and an increase in Annexin V staining.[2][10]
This selective killing of chromosomally unstable cells, while sparing healthy diploid cells, forms the basis of the promising therapeutic window for KIF18A inhibitors.[3][8]
Caption: Signaling pathway of KIF18A inhibition in aneuploid cancer cells.
Quantitative Analysis of KIF18A Inhibitor Activity
The sensitivity to KIF18A inhibition is a key feature of cancer cell lines with high levels of aneuploidy or CIN.[9][10] This is reflected in the potent anti-proliferative activity of various KIF18A inhibitors against these cell lines, while diploid or chromosomally stable lines are largely unaffected.
Table 1: Anti-proliferative Activity of KIF18A Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Ploidy/CIN Status | IC50 / EC50 (nM) | Reference |
| ATX020 | OVCAR-3 | High-Grade Serous Ovarian | High Aneuploidy | 53.3 | [10] |
| ATX020 | OVCAR-8 | High-Grade Serous Ovarian | High Aneuploidy | 534 | [10] |
| AM-1882 | HeLa | Cervical Cancer | Aneuploid | ~50 (Count EC50) | [2] |
| VLS-1272 | OVCAR-3 | Ovarian Adenocarcinoma | CIN High | 8.0 (pEC50 M) | [8] |
| KIF18A-IN-4 | OVCAR-3 | Ovarian Adenocarcinoma | Aneuploid | 6350 (Mitotic Index) | [12] |
Table 2: Phenotypic Effects of KIF18A Inhibition
| Inhibitor | Cell Line | Effect Measured | Observation | Reference |
| KIF18A-IN-4 | MDA-MB-157 | Mitotic Spindles | Induces multipolar spindle arrays | [12] |
| ATX020 | OVCAR-3/8 | Apoptosis | Robust induction of Annexin V | [10] |
| ATX020 | OVCAR-3/8 | Mitotic Arrest / DNA Damage | Dose-dependent increase in pHH3 and γH2AX | [10] |
| AM-0277 (0.5µM) | OVCAR-3 | Apoptosis Marker (48h) | Increased cleaved PARP | [2] |
| Genetic KD | MDA-MB-231 | Mitotic Index | Significant increase in mitotic cells | [3] |
| Genetic KD | MDA-MB-231 | Multipolar Spindles | Significant increase in multipolar cells | [3] |
Experimental Protocols
Evaluating the efficacy and mechanism of KIF18A inhibitors like this compound involves a series of standard in vitro assays.
Caption: Experimental workflow for characterizing a KIF18A inhibitor.
Cell Proliferation Assay (IC50 Determination)
This protocol is used to measure the concentration of an inhibitor required to reduce cell viability by 50%.
-
Materials: 96-well clear-bottom plates, aneuploid cancer cells (e.g., OVCAR-3), normal growth medium, this compound, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in growth medium. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells.
-
Incubate the plate for 72 to 96 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
-
Immunofluorescence for Mitotic Phenotypes
This protocol allows for the visualization and quantification of mitotic arrest and spindle abnormalities.
-
Materials: Glass coverslips in 12-well plates, aneuploid cancer cells (e.g., MDA-MB-231), this compound, 4% paraformaldehyde (PFA), 0.2% Triton X-100 in PBS, blocking buffer (e.g., 5% BSA in PBST), primary antibodies (mouse anti-α-tubulin, rabbit anti-γ-tubulin), fluorescently-labeled secondary antibodies, DAPI stain.
-
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with this compound (e.g., at 1x and 5x the IC50 concentration) or DMSO for 24 hours.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. (α-tubulin for spindles, γ-tubulin for centrosomes).
-
Wash three times with PBST.
-
Incubate with corresponding fluorescent secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
Mount the coverslips on slides using mounting medium containing DAPI to stain DNA.
-
Image using a fluorescence or confocal microscope. Quantify the percentage of mitotic cells (condensed chromosomes), spindle length, and the percentage of cells with multipolar spindles (more than two γ-tubulin foci).
-
Western Blot for Mitotic and Apoptotic Markers
This protocol is used to detect changes in protein levels indicative of mitotic arrest and apoptosis.
-
Materials: 6-well plates, aneuploid cancer cells, this compound, RIPA lysis buffer with protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (rabbit anti-phospho-Histone H3, rabbit anti-Cyclin B1, rabbit anti-cleaved PARP, mouse anti-β-Actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for 24-48 hours.
-
Lyse cells on ice using RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. β-Actin is used as a loading control.
-
Conclusion: A Precision Approach for Aneuploid Cancers
The selective requirement of KIF18A for the proliferation of chromosomally unstable tumor cells provides a clear rationale for its inhibition as a therapeutic strategy.[3] Potent and selective inhibitors, such as this compound, exploit this vulnerability, leading to mitotic catastrophe and cell death specifically in aneuploid cancer cells while sparing normal, healthy cells.[2][8] This targeted approach differentiates KIF18A inhibition from traditional anti-mitotic agents (e.g., taxanes), which indiscriminately affect all dividing cells and are associated with significant toxicity.[8] The continued development and characterization of KIF18A inhibitors hold significant promise for a new generation of precision medicines for patients with chromosomally unstable tumors, a large and underserved population in oncology.[4]
Caption: Logical relationship between aneuploidy and KIF18A inhibitor sensitivity.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinesin Family Member 18A (KIF18A) Contributes to the Proliferation, Migration, and Invasion of Lung Adenocarcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aneuploidy renders cancer cells vulnerable to mitotic checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 11. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Preliminary Studies of KIF18A Inhibitors in Diverse Cancer Types: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (KIF18A) has emerged as a promising therapeutic target in oncology. This motor protein plays a crucial role in mitotic progression, specifically in chromosome congression and alignment.[1][2][3] Notably, KIF18A is overexpressed in a variety of cancers, including ovarian, breast, and lung cancers, and its elevated expression often correlates with poor prognosis.[4][5] A key therapeutic window for KIF18A inhibitors lies in their selective activity against cancer cells exhibiting chromosomal instability (CIN), a hallmark of many aggressive tumors.[2][3][5] Normal, healthy cells are largely unaffected by KIF18A inhibition, suggesting a favorable safety profile for this class of drugs.[2][3] This technical guide provides a comprehensive overview of the preliminary preclinical data on various KIF18A inhibitors, with a focus on their activity in different cancer types.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of several KIF18A inhibitors.
Table 1: In Vitro Potency of KIF18A Inhibitors
| Inhibitor | Target | IC50 (nM) | Cancer Type | Cell Line | Citation(s) |
| ATX-295 | KIF18A ATPase | 18 | - | - | [4][5][6] |
| ATX020 | - | Varies | High-Grade Serous Ovarian Cancer | Panel of 11 HGSOC lines | [7] |
| Sovilnesib (AMG-650) | KIF18A | 71 | - | - | [1] |
| AM-1882 | KIF18A MT-ATPase | 230 | - | - | [] |
| AM-9022 | KIF18A MT-ATPase | 47 | - | - | [] |
| IAM-K1 | KIF18A ATPase | < 30 | Ovarian Cancer | OVCAR-3 | [] |
| VLS-1272 | - | - | Various | >100 cancer cell lines | [8] |
| ATX-21020 (tool compound) | KIF18A ATPase | 14.5 | Ovarian Cancer | OVCAR-3 | [6] |
| 53.3 | Ovarian Cancer | OVCAR-3 | [6] | ||
| 540 | Ovarian Cancer | OVCAR-8 | [6] |
Table 2: In Vivo Efficacy of KIF18A Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Outcome | Citation(s) |
| ATX-295 | OVCAR-3 (Ovarian, WGD+) | 10 and 15 mg/kg BID | Dose-dependent tumor regression | [4][6] |
| OVK18 (Ovarian, WGD-) | - | No anti-tumor activity | [4][6] | |
| Ovarian PDX models | 30 mg/kg BID | 61% of models showed tumor stasis or better | [4][6] | |
| ATX020 | OVCAR-3 (Ovarian) | 100 mpk/day | Significant tumor regression | [2] |
| OVK18 (Ovarian) | - | No effect | [2] | |
| Sovilnesib (AMG-650) | OVCAR-3 (Ovarian) | 25 mg/kg i.p. q.d. | Tumor regression | [] |
| VLS-1272 | Various Xenografts | - | Substantial, dose-dependent inhibition of tumor growth | [8] |
| AM-1882 | Colorectal Cancer Xenograft | - | Suppressed tumor growth and metastasis | [9] |
| Volastra KIF18A Inhibitor | Lung and Ovarian Cancer Models | - | Substantial, dose-dependent inhibition of tumor growth | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of KIF18A inhibitors.
KIF18A ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of KIF18A by measuring the amount of ADP produced during the ATPase reaction.
-
Principle: The assay is performed in two steps. First, the KIF18A kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the amount of ADP produced.
-
Protocol Outline:
-
A kinase reaction is performed with purified KIF18A enzyme, microtubules, and ATP in a suitable buffer. The test inhibitor is added at various concentrations.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the unconsumed ATP. This is typically incubated for 40 minutes at room temperature.
-
Kinase Detection Reagent is added to convert ADP to ATP and to provide luciferase and luciferin.
-
The mixture is incubated for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence is measured using a plate-reading luminometer. The signal is proportional to the KIF18A ATPase activity.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
-
Principle: The "add-mix-measure" assay involves adding a single reagent to the cell culture. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the KIF18A inhibitor or vehicle control for a specified period (e.g., 72 or 96 hours).
-
The plate and its contents are equilibrated to room temperature.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.
-
The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for about 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a luminometer.
-
The results are expressed as a percentage of viable cells compared to the vehicle-treated control, and IC50 values are determined.
-
Western Blot for Phospho-Histone H3 (Ser10)
This immunoassay is used to detect the phosphorylation of histone H3 at serine 10, a marker of mitotic arrest.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the target protein.
-
Protocol Outline:
-
Cancer cells are treated with a KIF18A inhibitor or vehicle control for a designated time.
-
Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phospho-histone H3 (Ser10) at an appropriate dilution (e.g., 1:1000 to 1:10000) overnight at 4°C. A primary antibody for total histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of KIF18A inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
-
Protocol Outline for OVCAR-3 Xenograft Model:
-
Animal Model: Female athymic nude or NOD scid gamma mice are typically used.[11][12][13]
-
Cell Implantation: OVCAR-3 cells are harvested and suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[12][13]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups. The KIF18A inhibitor is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.[12]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.[12][13]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or as defined by the study protocol. Tumors may be excised for further analysis (e.g., immunohistochemistry for pharmacodynamic markers like phospho-histone H3).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflows
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. accenttx.com [accenttx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 8. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. volastratx.com [volastratx.com]
- 11. Tumor Inhibition by Enzalutamide in a Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. Characterization of ovarian cancer cell lines as in vivo models for preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity of KIF18A Inhibitors: A Targeted Approach for Chromosomally Unstable Cancers
A Technical Guide for Researchers and Drug Development Professionals
The kinesin superfamily of motor proteins, crucial for intracellular transport and cell division, has emerged as a promising area for targeted cancer therapy. Among these, Kinesin Family Member 18A (KIF18A) has garnered significant attention as a therapeutic target due to its specialized role in mitosis and its overexpression in various cancers. This technical guide provides an in-depth analysis of the selectivity of KIF18A inhibitors, with a focus on Kif18A-IN-15 and other novel compounds, for cancer cells, particularly those characterized by chromosomal instability (CIN).
The Role of KIF18A in Mitosis and its Link to Cancer
KIF18A is a plus-end directed motor protein that plays a critical role in regulating the dynamics of kinetochore microtubules during mitosis.[1] Its primary function is to suppress chromosome oscillations and facilitate their proper alignment at the metaphase plate, ensuring accurate chromosome segregation into daughter cells.[1][2] While KIF18A is involved in the cell cycle of normal somatic cells, it is not essential for their viability.[3]
In contrast, many cancer cells, especially aggressive subtypes like high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), exhibit a high degree of chromosomal instability (CIN).[3][4] This state of CIN renders cancer cells particularly dependent on KIF18A to manage the chaotic chromosomal environment and successfully complete mitosis.[3][5] This dependency creates a therapeutic window, suggesting that inhibiting KIF18A could selectively kill cancer cells while sparing normal, healthy cells.[3]
Mechanism of Action: How KIF18A Inhibitors Induce Cancer Cell Death
KIF18A inhibitors, such as this compound and others like AM-1882 and VLS-1272, are small molecules designed to specifically block the ATPase activity of the KIF18A motor domain.[6][7][8] This inhibition prevents KIF18A from moving along microtubules to their plus-ends. The consequences of this inhibition are profound, particularly in CIN cancer cells:
-
Disrupted Chromosome Alignment: Without functional KIF18A, chromosomes fail to congress properly at the metaphase plate, leading to severe alignment defects.[9][10]
-
Activation of the Spindle Assembly Checkpoint (SAC): The misaligned chromosomes trigger a prolonged activation of the SAC, a critical cellular surveillance mechanism that halts the cell cycle in mitosis to prevent errors in chromosome segregation.[2][8] Key proteins involved in the SAC, such as MAD1 and BubR1, are activated.[3][8]
-
Mitotic Arrest and Cell Death: The sustained mitotic arrest ultimately leads to catastrophic events such as the formation of multipolar spindles and micronuclei, culminating in apoptotic cell death.[3][5]
The selectivity of KIF18A inhibitors for CIN cancer cells stems from the fact that these cells are already under significant mitotic stress due to their inherent chromosomal abnormalities. The additional disruption caused by KIF18A inhibition pushes them over the edge into mitotic catastrophe, a fate that normal cells, with their robust mitotic machinery, can largely avoid.[3][5]
Quantitative Analysis of KIF18A Inhibitor Activity
The potency and selectivity of various KIF18A inhibitors have been evaluated across a range of cancer cell lines. The following tables summarize key quantitative data, including IC50 and EC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of a biological or biochemical function.
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| Kif18A-IN-4 | OVCAR-3 | Ovarian Cancer | 6.35 (EC50, Mitotic Index) | [11] |
| MDA-MB-157 | Breast Cancer | 4.8 (IC50) | [11] | |
| ATX020 | OVCAR-3 | Ovarian Cancer | 0.0533 (IC50) | [10] |
| OVCAR-8 | Ovarian Cancer | 0.534 (IC50) | [10] | |
| AM-1882 | HeLa | Cervical Cancer | Not specified | [3] |
| VLS-1272 | HCC1806 | Breast Cancer | 0.0375 (treatment conc.) | [12] |
Note: The specific assay conditions and endpoints for IC50/EC50 determination can vary between studies.
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the selectivity and mechanism of action of KIF18A inhibitors.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of KIF18A inhibitors on cancer cells versus normal cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KIF18A inhibitor (e.g., this compound) for a specified period (e.g., 72-96 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
Immunofluorescence Staining for Mitotic Phenotypes
This technique is used to visualize the cellular effects of KIF18A inhibition on the mitotic spindle and chromosome alignment.
Protocol: Immunofluorescence
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the KIF18A inhibitor at the desired concentration and duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against target proteins overnight at 4°C. Examples include:
-
Rabbit anti-KIF18A
-
Mouse anti-α-tubulin (for microtubules)
-
Human anti-centromere antibody (ACA) (for kinetochores)
-
Rabbit anti-pericentrin (for centrosomes)
-
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Stain the DNA with DAPI (4′,6-diamidino-2-phenylindole) and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
Western Blot Analysis for Protein Expression
Western blotting is used to detect changes in the expression levels of key proteins involved in the cell cycle and apoptosis following KIF18A inhibitor treatment.
Protocol: Western Blotting
-
Cell Lysis: Treat cells with the KIF18A inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour. Incubate with primary antibodies (e.g., anti-cleaved PARP, anti-Cyclin B1, anti-phospho-Histone H3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the selectivity of KIF18A inhibitors.
Caption: Signaling pathway of KIF18A inhibition in CIN cancer cells.
Caption: Experimental workflow for KIF18A inhibitor development.
Conclusion and Future Directions
The selective targeting of KIF18A represents a promising therapeutic strategy for cancers characterized by chromosomal instability. The inhibitors, including this compound, exploit a key vulnerability of these cancer cells, leading to mitotic catastrophe and cell death while having minimal impact on normal cells. The data presented in this guide underscore the potent and selective nature of these compounds.
Future research will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to KIF18A inhibitor therapy.
-
Exploring combination therapies to enhance the efficacy of KIF18A inhibitors and overcome potential resistance mechanisms.
-
Advancing the most promising KIF18A inhibitors, such as those from Amgen and Volastra Therapeutics, through clinical trials to evaluate their safety and efficacy in cancer patients.
The continued development of KIF18A inhibitors holds the potential to provide a new, targeted treatment option for patients with difficult-to-treat cancers.
References
- 1. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Kif18A-IN-15: A Deep Dive into its Role in Mitotic Arrest and Apoptosis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a pivotal role in the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its primary function is to modulate microtubule dynamics at the plus-ends of kinetochore microtubules, thereby ensuring proper spindle tension and chromosome segregation.[1][2] In recent years, Kif18A has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[3][4][5] These cancer cells exhibit a heightened dependency on Kif18A to manage their chaotic chromosomal content during cell division, creating a synthetic lethal vulnerability.[3][4][5]
Kif18A-IN-15 and other potent and selective small molecule inhibitors of Kif18A, such as ATX020 and AM-1882, have been developed to exploit this dependency.[1][3] These inhibitors typically function by locking the Kif18A motor domain in a microtubule-bound state, which prevents its plus-end directed movement.[1] This disruption of Kif18A function leads to a cascade of events culminating in mitotic arrest and, ultimately, apoptotic cell death in CIN-positive cancer cells.[2][6] This technical guide provides an in-depth overview of the mechanism of action of Kif18A inhibitors, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Data Presentation: The Efficacy of Kif18A Inhibitors
The anti-proliferative activity of various Kif18A inhibitors has been evaluated across a range of cancer cell lines, particularly those derived from high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), which frequently exhibit high levels of CIN.[3][5] The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| Inhibitor | Cell Line | Cancer Type | Ploidy/CIN Status | IC50 (nM) | Reference |
| ATX020 | OVCAR-3 | HGSOC | High Aneuploidy | 53.3 | [6] |
| ATX020 | OVCAR-8 | HGSOC | High Aneuploidy | 534 | [6] |
| ATX020 | A2780 | HGSOC | Diploid (Low CIN) | Resistant (>50% growth) | [1] |
| ATX020 | OVK18 | HGSOC | Low CIN | Resistant | [6] |
| AM-1882 | HeLa | Cervical Cancer | CIN+ | ~50 | [3] |
| Compound 3 | MDA-MB-231 | TNBC | CIN+ | 8.2 (biochemical) | [2] |
| Sovilnesib | MDA-MB-231 | TNBC | CIN+ | 41.3 (biochemical) | [2] |
Table 1: Anti-proliferative Activity of Kif18A Inhibitors in Cancer Cell Lines.
Inhibition of Kif18A not only curtails proliferation but also induces distinct morphological and cellular changes. These phenotypic alterations provide further quantitative insights into the mechanism of action of these inhibitors.
| Phenotypic Change | Cell Line | Treatment | Observation | Reference |
| Increased Spindle Length | OVCAR-3 | ATX020 | Significant increase in the distance between spindle poles. | [1] |
| Increased Spindle Length | A2780 | ATX020 | Significant increase in spindle length, despite resistance. | [1] |
| Multipolar Spindles | MDA-MB-231 | KIF18A Knockdown | Significant increase in the percentage of cells with >2 spindle poles. | [7] |
| Mitotic Arrest (G2/M) | OVCAR-3 | ATX020 | Dose-dependent increase in the G2/M cell population. | [6] |
| Apoptosis (Annexin V) | OVCAR-3 | ATX020 | Robust induction of Annexin V positive cells. | [6] |
| DNA Damage (γH2AX) | OVCAR-3 | ATX020 | Dose-dependent increase in γH2AX levels. | [6] |
Table 2: Quantifiable Phenotypic Changes Induced by Kif18A Inhibition.
Signaling Pathways and Experimental Workflows
The inhibition of Kif18A triggers a well-defined signaling cascade that leads to mitotic catastrophe and apoptosis in susceptible cancer cells. This pathway, along with a typical experimental workflow to assess the efficacy of a Kif18A inhibitor, is depicted below.
Caption: Signaling pathway from Kif18A inhibition to apoptosis.
Caption: Experimental workflow for evaluating Kif18A inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the effects of Kif18A inhibitors.
Cell Proliferation Assay (Crystal Violet)
This assay assesses the long-term effect of the inhibitor on cell growth and colony formation.
-
Cell Seeding: Seed 5,000 cells per well in a 12-well plate and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a range of concentrations of the Kif18A inhibitor (e.g., 0-1 µg/mL).[1]
-
Incubation: Incubate the plates for 7 days, replacing the media with fresh media containing the inhibitor on day 3.[1]
-
Fixation and Staining:
-
Wash the wells with phosphate-buffered saline (PBS).[1]
-
Fix the cells with 100% methanol (B129727) for 10 minutes.[1]
-
Stain with 0.5% crystal violet in 20% methanol for 20 minutes.[1]
-
-
Quantification:
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest.
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash them with PBS.[4]
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) for at least 1 hour at 4°C.[1]
-
Staining:
-
Wash the fixed cells twice with PBS.[1]
-
Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution (e.g., 25 µg/mL PI and 0.5 µg/mL RNase A in PBS).[1]
-
Incubate for 30-60 minutes at room temperature in the dark.[1][4]
-
-
Flow Cytometry:
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest both adherent and floating cells (approximately 2 x 10^6 cells).[1]
-
Washing: Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[7]
-
Staining:
-
Flow Cytometry:
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as markers of mitotic arrest and apoptosis.
-
Cell Lysis:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the chemiluminescent signal using an ECL detection reagent and an imaging system.
Immunofluorescence Microscopy
This method allows for the visualization of the subcellular localization of proteins and the morphology of cellular structures like the mitotic spindle.
-
Cell Culture and Treatment: Culture cells on chamber slides and treat with the Kif18A inhibitor for the desired time.[1]
-
Fixation: Fix the cells with ice-cold 100% methanol for at least 10 minutes at -20°C.[1]
-
Permeabilization and Blocking:
-
Antibody Staining:
-
Incubate with primary antibodies (e.g., rabbit anti-KIF18A and mouse anti-α-tubulin) diluted in blocking buffer for 1 hour.[1]
-
Rinse and wash the slides.
-
Incubate with fluorochrome-conjugated secondary antibodies for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Wash the slides and mount with a mounting medium containing DAPI to counterstain the DNA.
-
Image the slides using a confocal or epifluorescence microscope.
-
Conclusion
Kif18A inhibitors, including this compound, represent a promising therapeutic strategy for the treatment of chromosomally unstable cancers. Their mechanism of action, which hinges on the induction of mitotic arrest and subsequent apoptosis, is a direct consequence of disrupting the critical role of Kif18A in regulating microtubule dynamics during mitosis. The selective vulnerability of CIN+ cancer cells to Kif18A inhibition provides a potential therapeutic window, minimizing the impact on normal, chromosomally stable cells. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting Kif18A in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KIF18A Polyclonal Antibody (PA5-31477) [thermofisher.com]
- 9. KIF18A antibody (19245-1-AP) | Proteintech [ptglab.com]
- 10. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of KIF18A Inhibition and Whole Genome Doubling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kinesin motor protein Kif18A has emerged as a critical regulator of mitotic progression, specifically in the context of chromosome alignment at the metaphase plate. Its inhibition presents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN) and whole-genome doubling (WGD). This technical guide explores the intricate connection between the Kif18A inhibitor, Kif18A-IN-15 (and its analogs such as ATX020 and VLS-1272), and the phenomenon of WGD. We will delve into the molecular mechanisms, present key quantitative data, provide detailed experimental protocols, and visualize the underlying biological processes. The central thesis is that while Kif18A inhibitors do not directly induce WGD in normal cells, they exploit a synthetic lethal relationship with cancer cells that have already undergone WGD, leading to mitotic catastrophe and selective cell death. Prolonged mitotic arrest induced by these inhibitors can, however, lead to mitotic slippage, a known pathway to achieving a whole-genome doubled state.
Introduction: Kif18A and its Role in Mitosis
Kif18A is a plus-end directed kinesin-8 motor protein that plays a crucial role in ensuring the fidelity of chromosome segregation during mitosis.[1] Its primary function is to suppress the dynamic instability of kinetochore-microtubules, thereby dampening chromosome oscillations and facilitating their precise alignment at the metaphase plate.[1] In normal diploid cells, the function of Kif18A is largely dispensable for successful cell division.[2] However, in cancer cells with CIN and WGD, which possess an abnormal number of chromosomes and often exhibit altered spindle dynamics, Kif18A becomes essential for mitotic progression.[3][4] These cells are highly dependent on Kif18A to manage the increased complexity of chromosome segregation.[3]
Kif18A Inhibitors: A Targeted Approach for WGD Cancers
Small molecule inhibitors of Kif18A, such as this compound and its more characterized analogs ATX020 and VLS-1272, have been developed as targeted anti-cancer agents.[2][3] These inhibitors typically bind to an allosteric pocket of the Kif18A motor domain, preventing its ATP hydrolysis and translocation along microtubules.[2] This inhibition leads to a cascade of events specifically detrimental to WGD/CIN+ cancer cells.
Mechanism of Action
Inhibition of Kif18A's motor activity results in:
-
Increased Chromosome Oscillations: Without Kif18A's dampening effect, chromosomes exhibit exaggerated movements at the metaphase plate.[1]
-
Defective Chromosome Congression: Chromosomes fail to align properly at the spindle equator.[2]
-
Activation of the Spindle Assembly Checkpoint (SAC): The SAC, a critical mitotic checkpoint, senses the lack of proper kinetochore-microtubule attachment and tension, leading to a prolonged mitotic arrest.[5][6]
-
Mitotic Catastrophe: In WGD/CIN+ cells, this prolonged arrest often culminates in mitotic catastrophe, characterized by spindle abnormalities (e.g., multipolar spindles) and ultimately, apoptosis (programmed cell death).[2][5]
Quantitative Data: The Selective Efficacy of Kif18A Inhibitors
The therapeutic potential of Kif18A inhibitors lies in their selective cytotoxicity towards WGD/CIN+ cancer cells, while sparing their normal, diploid counterparts. This selectivity is evident in the differential half-maximal inhibitory concentrations (IC50) observed in various cell lines.
| Cell Line | Cancer Type | WGD/CIN Status | Kif18A Inhibitor | IC50 (nM) | Reference |
| OVCAR-3 | Ovarian Cancer | WGD+/CIN+ | ATX020 | 53.3 | [2] |
| OVCAR-8 | Ovarian Cancer | WGD+/CIN+ | ATX020 | 540 | [2] |
| JIMT-1 | Breast Cancer | WGD+/CIN+ | VLS-1272 | 7.8 | [7] |
| HCC-15 | Breast Cancer | WGD+/CIN+ | VLS-1272 | 11 | [7] |
| A2780 | Ovarian Cancer | WGD-/CIN- | ATX020 | >10,000 | [8] |
| OVK18 | Ovarian Cancer | WGD-/CIN- | ATX020 | >10,000 | [4] |
| CAL51 | Breast Cancer | WGD-/CIN- | VLS-1272 | >1,000 |
Table 1: Comparative IC50 Values of Kif18A Inhibitors in WGD/CIN+ vs. WGD/CIN- Cancer Cell Lines. This table summarizes the differential sensitivity of cancer cell lines with and without whole-genome doubling (WGD) or chromosomal instability (CIN) to Kif18A inhibitors.
| Cell Line | Treatment (Kif18A Inhibitor) | Mitotic Arrest (% of cells in G2/M) | Reference |
| OVCAR-3 | ATX020 | Significant Increase | [8] |
| OVCAR-8 | ATX020 | Significant Increase | [8] |
| A2780 | ATX020 | No Significant Change | [8] |
Table 2: Induction of Mitotic Arrest by Kif18A Inhibitors. This table highlights the cell cycle arrest in the G2/M phase induced by Kif18A inhibitors in sensitive (WGD/CIN+) versus insensitive (WGD/CIN-) cell lines.
Signaling Pathways and Logical Relationships
Kif18A Signaling Pathway in Mitosis
The activity of Kif18A is tightly regulated during mitosis, primarily through phosphorylation by Cyclin-dependent kinase 1 (Cdk1). Cdk1, in turn, is regulated by the kinase Wee1 and the phosphatase PP1.
Figure 1: Kif18A Signaling Pathway. This diagram illustrates the regulation of Kif18A activity by Cdk1, Wee1, and PP1, and its downstream effects on mitosis.
Effect of Kif18A Inhibitor on WGD/CIN+ Cancer Cells
The introduction of a Kif18A inhibitor disrupts the normal mitotic process, leading to a different outcome in WGD/CIN+ cells compared to normal diploid cells.
Figure 2: Consequences of Kif18A Inhibition. This diagram shows how Kif18A inhibitors lead to mitotic arrest and subsequent apoptosis in WGD/CIN+ cells, with mitotic slippage as a potential alternative outcome.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the viability of cells in culture after treatment with a Kif18A inhibitor.
Figure 3: Cell Viability Assay Workflow. A step-by-step workflow for the CellTiter-Glo® cell viability assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Include wells with medium only for background measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the Kif18A inhibitor in complete growth medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
Reagent Preparation and Assay:
-
Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate to prepare the CellTiter-Glo® reagent.[9]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence from all readings. Plot the percentage of viable cells relative to the vehicle control against the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes how to analyze the cell cycle distribution of cells treated with a Kif18A inhibitor using propidium (B1200493) iodide (PI) staining and flow cytometry.
Detailed Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Kif18A inhibitor or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.[10]
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.[10]
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[11]
-
Incubate in the dark at room temperature for 30 minutes.[12]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission in the appropriate channel (typically >600 nm).
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Mitotic Spindles
This protocol outlines the procedure for visualizing mitotic spindles and chromosome alignment in cells treated with a Kif18A inhibitor.
Figure 4: Immunofluorescence Workflow. This diagram outlines the key steps for immunofluorescence staining of mitotic spindles.
Detailed Methodology:
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the Kif18A inhibitor at the desired concentration for an appropriate duration (e.g., 24 hours).
-
Fixation: Wash the cells once with PBS. Fix the cells with ice-cold methanol at -20°C for 10 minutes.[8]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for α-tubulin (to visualize microtubules) and a centrosome marker like pericentrin or γ-tubulin.
-
Washing: Wash the cells three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times for 5 minutes each with PBS.
-
Counterstaining and Mounting: Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes to stain the DNA. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
The Connection to Whole Genome Doubling
The primary connection between Kif18A inhibition and WGD lies in the concept of mitotic slippage .[13] When cells are arrested in mitosis for an extended period due to SAC activation, they may eventually exit mitosis without undergoing cytokinesis.[13] This process, known as mitotic slippage, results in a single cell with a doubled set of chromosomes (a 4N G1 cell), thus achieving whole-genome doubling.[14]
While Kif18A inhibitors are primarily cytotoxic to cells that are already WGD/CIN+, the prolonged mitotic arrest they induce in any cell type has the potential to cause mitotic slippage. In the context of cancer development, this could be a mechanism by which some cells escape the lethal effects of mitotic arrest and acquire a WGD state, which can fuel further genomic instability and tumor evolution. However, the predominant and therapeutically relevant effect of Kif18A inhibitors is the selective killing of pre-existing WGD/CIN+ cancer cells.
Conclusion
Kif18A inhibitors represent a promising class of targeted therapies for cancers with inherent chromosomal instability and whole-genome doubling. Their mechanism of action exploits the dependency of these cancer cells on Kif18A for successful mitosis. By inducing a state of prolonged mitotic arrest, these inhibitors lead to selective cell death in the WGD/CIN+ population. The potential for these inhibitors to induce mitotic slippage and subsequent whole-genome doubling in a subset of cells warrants further investigation, as it may have implications for acquired drug resistance. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and exploit the connection between Kif18A and whole-genome doubling in cancer.
References
- 1. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 6. embopress.org [embopress.org]
- 7. OUH - Protocols [ous-research.no]
- 8. mdpi.com [mdpi.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Frontiers | Whole-Genome Doubling as a source of cancer: how, when, where, and why? [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Kif18A-IN-15 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of Kif18A inhibitors, using Kif18A-IN-15 as a representative compound. The protocols outlined below are based on established methodologies for assessing the biochemical and cellular effects of inhibiting the Kinesin Family Member 18A (KIF18A), a motor protein crucial for mitotic progression.
Mechanism of Action
KIF18A is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics at the kinetochore, ensuring proper chromosome alignment at the metaphase plate during mitosis.[1] Inhibition of KIF18A's ATPase activity disrupts its function, leading to defects in chromosome congression, prolonged mitotic arrest, and ultimately, apoptosis, particularly in cancer cells exhibiting chromosomal instability (CIN).[1][2][3] This selective vulnerability makes KIF18A an attractive therapeutic target in cancers with high rates of aneuploidy, such as triple-negative breast cancer and high-grade serous ovarian cancer.[4][5]
Signaling Pathway of KIF18A Inhibition in CIN+ Cancer Cells
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Kif18A-IN-15 in OVCAR-3 and HCC15 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Kif18A-IN-15, a potent and selective inhibitor of the mitotic kinesin Kif18A, in OVCAR-3 and HCC15 cancer cell lines. This document outlines the molecular basis for targeting Kif18A in these cells, presents key quantitative data, and offers detailed protocols for essential experiments to evaluate the inhibitor's efficacy and mechanism of action.
Introduction
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein crucial for the precise alignment of chromosomes at the metaphase plate during mitosis.[1] In cancer cells characterized by chromosomal instability (CIN), a state of ongoing numerical and structural chromosome alterations, there is a heightened dependency on Kif18A for successful cell division.[2][3] OVCAR-3, a high-grade serous ovarian cancer cell line, and HCC15, a non-small cell lung carcinoma cell line, both exhibit features of CIN, rendering them particularly susceptible to Kif18A inhibition.[4][5]
This compound and similar inhibitors, such as VLS-1272, are ATP-noncompetitive allosteric inhibitors that bind to the Kif18A-microtubule complex.[6][7] This binding disrupts Kif18A's ATPase activity, leading to impaired chromosome congression, prolonged mitotic arrest, and ultimately, apoptotic cell death in CIN-high cancer cells.[6][8] This selective vulnerability provides a promising therapeutic window for targeting CIN cancers while sparing normal, chromosomally stable cells.[2][9]
Data Presentation
The following tables summarize the quantitative effects of Kif18A inhibitors on the OVCAR-3 and HCC15 cell lines.
Table 1: Cell Viability (IC50)
| Cell Line | Compound | IC50 (µM) | Assay Duration |
| OVCAR-3 | This compound (EX36-B) | 0 - 0.01 | Not Specified |
| OVCAR-3 | VLS-1272 | 0.0097 | 7 days |
| HCC15 | VLS-1272 | 0.011 | 7 days |
Data for this compound and VLS-1272 from reference[5] and[6] respectively.
Table 2: Apoptosis and Cell Cycle Analysis
| Cell Line | Treatment | Observation |
| OVCAR-3 | Kif18A Inhibitor (ATX020) | Dose-dependent increase in G2/M phase arrest. |
| OVCAR-3 | Kif18A Inhibitor (ATX020) | Robust induction of Annexin V, a marker of apoptosis. |
| OVCAR-3 | Kif18A Inhibitor (VLS-1272) | Induction of Caspase-3 cleavage, a key apoptosis effector.[7] |
| OVCAR-3 | Kif18A siRNA Knockdown | Increased levels of cleaved PARP (cl-PARP), another apoptosis marker.[2] |
| HCC15 | Kif18A Inhibitor | While specific quantitative data on apoptosis and cell cycle arrest are not readily available, the sensitivity of this CIN-high cell line to Kif18A inhibition suggests a similar induction of mitotic arrest and apoptosis is expected. |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 of this compound in OVCAR-3 and HCC15 cells.
Materials:
-
OVCAR-3 or HCC15 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (DMSO) wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Treated and untreated OVCAR-3 or HCC15 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect the culture medium containing any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated OVCAR-3 or HCC15 cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS as described in the apoptosis assay protocol.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting for Mitotic Checkpoint and Apoptosis Markers
This protocol is for detecting changes in the expression of key proteins involved in the cellular response to Kif18A inhibition.
Materials:
-
Treated and untreated OVCAR-3 or HCC15 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-BubR1, anti-cleaved PARP, anti-Kif18A, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line HCC15 (CVCL_2057) [cellosaurus.org]
- 5. DepMap Cell Line Summary [depmap.org]
- 6. researchgate.net [researchgate.net]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
- 8. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Kif18A Inhibitors in Cell Culture
For Research Use Only
Application Notes
Introduction
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] By regulating microtubule dynamics, KIF18A ensures the proper tension and positioning of chromosomes, a critical step for accurate chromosome segregation into daughter cells.[3][4] In cancer cells characterized by chromosomal instability (CIN), there is a heightened dependency on KIF18A to manage the chaotic mitotic environment.[3][5] Inhibition of KIF18A's ATPase activity disrupts its function, leading to severe chromosome congression defects, prolonged mitotic arrest due to activation of the spindle assembly checkpoint, and ultimately, apoptosis.[1][3] This selective vulnerability of CIN-positive cancer cells makes KIF18A an attractive therapeutic target, as normal, chromosomally stable cells are largely unaffected by its inhibition.[6][7][8]
Kif18A-IN-15 is a potent and selective small molecule inhibitor of KIF18A. These application notes provide a standard operating procedure for the use of Kif18A inhibitors, exemplified by compounds described in the literature, in cell culture-based assays to study its effects on cell proliferation, cell cycle, and apoptosis.
Mechanism of Action
KIF18A inhibitors are typically ATP-noncompetitive and microtubule-dependent.[3][9] They bind to the KIF18A motor domain, preventing the ATP hydrolysis that powers its movement along microtubules.[3] This inhibition leads to the following cellular consequences:
-
Disrupted Chromosome Congression: Chromosomes fail to align properly at the metaphase plate, leading to a wider metaphase plate.[3][5]
-
Mitotic Arrest: The spindle assembly checkpoint is activated in response to improper chromosome alignment, causing cells to arrest in mitosis.[1][6]
-
Centrosome Fragmentation and Multipolar Spindles: In sensitive cell lines, KIF18A inhibition can lead to centrosome fragmentation and the formation of multipolar spindles.[5][6]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][6]
Signaling Pathway
Caption: Signaling pathway of KIF18A inhibition leading to apoptosis.
Quantitative Data Summary
The following table summarizes the in vitro activity of various reported KIF18A inhibitors. This data can serve as a reference for designing experiments with this compound.
| Compound Name | Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| KIF18A-IN-4 | MT-ATPase Assay | - | 6.16 | [9] |
| KIF18A-IN-4 | Mitotic Index Assay | OVCAR-3 | 6.35 | [9] |
| ATX020 | Antiproliferation (7 days) | OVCAR-3 | Data not specified | [8] |
| ATX020 | Antiproliferation (7 days) | OVCAR-8 | Data not specified | [8] |
| ATX020 | Antiproliferation (7 days) | AU565 | Data not specified | [8] |
| VLS-1272 | Antiproliferation | CINHigh cells | Effective | [3] |
| VLS-1272 | Antiproliferation | CINLow cells | Limited Efficacy | [3] |
Note: Specific IC50/EC50 values for ATX020 and VLS-1272 were not provided in the search results, but their differential activity is noted.
Experimental Protocols
1. Cell Culture and Maintenance
-
Recommended Cell Lines:
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in anhydrous DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
3. Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol determines the effect of this compound on cell viability and proliferation.
Caption: Workflow for a cell proliferation assay.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere for 24 hours.
-
Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubate the plate for the desired duration (e.g., 72 to 168 hours).[3][7]
-
Perform the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
4. Mitotic Index Assay by Immunofluorescence
This protocol quantifies the percentage of cells in mitosis following treatment with this compound.
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
After 24 hours, treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).[9]
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody against a mitotic marker, such as anti-phospho-Histone H3 (Ser10), overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of pH3-positive cells out of the total number of DAPI-stained cells. An increase in the percentage of pH3-positive cells indicates mitotic arrest.
-
5. Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol assesses the levels of key proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling this compound.
-
Handling: this compound is for research use only. Avoid contact with skin and eyes. Do not ingest or inhale.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions for their specific cell lines and research questions.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ascopubs.org [ascopubs.org]
Visualizing the Mitotic Impact of Kif18A-IN-15: An Immunofluorescence-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for visualizing and quantifying the cellular effects of Kif18A-IN-15, a small molecule inhibitor of the mitotic kinesin Kif18A. Kif18A is a plus-end directed motor protein crucial for regulating microtubule dynamics at the kinetochore-microtubule interface, thereby ensuring proper chromosome alignment at the metaphase plate.[1] Inhibition of Kif18A disrupts this delicate process, leading to distinct mitotic spindle abnormalities. This protocol details an immunofluorescence-based method to observe and quantify these changes, offering valuable insights for cancer research and drug development, particularly in the context of chromosomally unstable (CIN) tumors that exhibit a heightened dependency on Kif18A.[2][3]
Introduction
Kif18A plays a pivotal role in mitosis by dampening the dynamics of kinetochore microtubules, which is essential for the precise alignment of chromosomes at the cell's equator during metaphase.[1] The deregulation of Kif18A has been implicated in tumorigenesis, making it an attractive therapeutic target. Small molecule inhibitors, such as this compound, are being developed to exploit this vulnerability. Inhibition of Kif18A has been shown to induce a cascade of mitotic defects, including increased spindle length, severe chromosome alignment defects, and the formation of multipolar spindles.[3][4] These aberrations can trigger the spindle assembly checkpoint, leading to prolonged mitotic arrest and ultimately, cell death, particularly in cancer cells with pre-existing chromosomal instability.[2][5]
This application note provides a detailed immunofluorescence protocol to stain for key mitotic structures – microtubules (via α-tubulin), centrosomes (via γ-tubulin), and chromosomes (via DAPI) – in cells treated with this compound. Furthermore, it outlines methods for quantifying the observed phenotypes, enabling a robust analysis of the inhibitor's efficacy.
Signaling Pathway and Experimental Workflow
The activity of Kif18A is tightly regulated during mitosis. The experimental workflow is designed to capture cells in mitosis and visualize the structural consequences of inhibiting Kif18A.
Caption: Kif18A activity is regulated by Cdk1 and PP1.
Caption: Experimental workflow for immunofluorescence analysis.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes following treatment with a Kif18A inhibitor. Data is representative and compiled from findings on Kif18A knockdown or inhibition in various cell lines.[3][4][6]
Table 1: Effect of Kif18A Inhibition on Spindle Length
| Treatment Group | Average Spindle Length (µm) | Standard Deviation (µm) |
| Vehicle Control (DMSO) | 10.2 | 1.5 |
| This compound | 14.8 | 2.1 |
Table 2: Effect of Kif18A Inhibition on Chromosome Alignment
| Treatment Group | Chromosome Alignment (FWHM, µm) | Standard Deviation (µm) |
| Vehicle Control (DMSO) | 2.5 | 0.5 |
| This compound | 5.8 | 1.2 |
| FWHM (Full Width at Half Maximum) of kinetochore distribution along the spindle axis serves as a measure of chromosome alignment. A larger FWHM indicates poorer alignment.[3][4] |
Table 3: Incidence of Multipolar Spindles with Kif18A Inhibition
| Treatment Group | Percentage of Mitotic Cells with Multipolar Spindles |
| Vehicle Control (DMSO) | < 5% |
| This compound | > 30% |
Experimental Protocol
This protocol is optimized for adherent human cell lines (e.g., HeLa, MDA-MB-231) grown on glass coverslips.
Materials and Reagents
-
Cell Line: e.g., HeLa or MDA-MB-231 (known to be sensitive to Kif18A inhibition)
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Vehicle Control: DMSO
-
Glass Coverslips: 12 mm or 18 mm, sterile
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixative: Ice-cold Methanol or 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (for PFA fixation): 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies:
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-γ-tubulin (for centrosomes)
-
-
Secondary Antibodies:
-
Goat anti-mouse IgG, Alexa Fluor 488-conjugated
-
Goat anti-rabbit IgG, Alexa Fluor 594-conjugated
-
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting Medium: Anti-fade mounting medium
Procedure
Day 1: Cell Seeding
-
Sterilize glass coverslips by dipping in ethanol (B145695) and passing through a flame, or by autoclaving.
-
Place one sterile coverslip into each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
Day 2: Treatment with this compound
-
Prepare working concentrations of this compound and a vehicle control (DMSO) in fresh culture medium. The final concentration of this compound should be determined based on prior dose-response experiments (a starting point could be in the range of 100-500 nM).
-
Remove the old medium and gently add the medium containing the inhibitor or vehicle control.
-
Incubate for a duration sufficient to allow cells to enter mitosis and exhibit the desired phenotype (e.g., 16-24 hours).
Day 3: Immunofluorescence Staining
-
Fixation:
-
Methanol Fixation (preferred for microtubule visualization): Gently aspirate the medium. Wash once with PBS. Add ice-cold methanol and incubate at -20°C for 10 minutes.
-
PFA Fixation: Gently aspirate the medium. Wash once with PBS. Add 4% PFA and incubate at room temperature for 15 minutes.
-
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization (if PFA-fixed): Add 0.2% Triton X-100 in PBS and incubate for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Add blocking buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-α-tubulin and anti-γ-tubulin) in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the primary antibody solution to the coverslips.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing: Wash the coverslips three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibodies in blocking buffer. Protect from light.
-
Aspirate the wash buffer and add the secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Washing: Wash the coverslips three times with PBST for 5 minutes each in the dark.
-
Counterstaining:
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
-
Mounting:
-
Briefly dip the coverslip in distilled water to remove salts.
-
Mount the coverslip onto a microscope slide with a drop of anti-fade mounting medium.
-
Seal the edges with nail polish and allow to dry completely in the dark.
-
Image Acquisition and Analysis
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture Z-stacks of mitotic cells using appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green for microtubules), and Alexa Fluor 594 (red for centrosomes).
-
-
Quantitative Analysis:
-
Spindle Length: In bipolar mitotic cells, measure the distance between the two centrosomes (γ-tubulin signals).[4][7]
-
Chromosome Alignment: In metaphase cells, measure the distribution of the DAPI signal along the axis between the two spindle poles. The full width at half maximum (FWHM) of this distribution can be used as a quantitative measure of chromosome congression.[3][4] Alternatively, the number of chromosomes clearly off the metaphase plate can be counted.[8]
-
Multipolar Spindles: Count the number of mitotic cells with more than two centrosomes (γ-tubulin signals) and express this as a percentage of the total mitotic cell population.[4][6]
-
Troubleshooting
-
Weak Signal: Increase primary antibody concentration or incubation time. Ensure secondary antibodies are fresh and have been stored correctly.
-
High Background: Increase the number and duration of wash steps. Ensure the blocking step is sufficient. Use a lower concentration of antibodies.
-
No Mitotic Cells: Ensure the cell population is actively dividing. Optimize the duration of the inhibitor treatment.
-
Photobleaching: Minimize exposure to the excitation light. Use an anti-fade mounting medium.
By following this detailed protocol, researchers can effectively visualize and quantify the impact of this compound on mitotic spindles, providing critical data for the evaluation of this promising class of anti-cancer agents.
References
- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Modification of the neck-linker of KIF18A alters Microtubule subpopulation preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Proliferation Assay Using Kif18A-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (KIF18A) is a motor protein essential for the proper alignment of chromosomes during mitosis.[1] Its role in regulating microtubule dynamics at the plus-ends makes it a critical component of the mitotic spindle.[2] In numerous cancers, particularly those characterized by chromosomal instability (CIN), KIF18A is often overexpressed and has been identified as a key dependency for the proliferation and survival of these cancer cells.[3][4] This selective dependency makes KIF18A an attractive therapeutic target for the development of novel anti-cancer agents, as inhibiting its function can lead to mitotic arrest and subsequent cell death, primarily in rapidly dividing cancer cells while sparing normal, healthy cells.[1][5]
Kif18A-IN-15 and its analogs, such as Kif18A-IN-4, are potent and selective inhibitors of KIF18A. These small molecules disrupt the mitotic process by interfering with chromosome alignment, leading to activation of the spindle assembly checkpoint and ultimately inducing apoptosis in cancer cells.[1] This document provides detailed application notes and a protocol for assessing the anti-proliferative effects of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation: Anti-proliferative Activity of KIF18A Inhibitors
The following table summarizes the in vitro activity of KIF18A inhibitors in various cancer cell lines. It is important to note that while the user requested data for this compound, the publicly available quantitative data is for its close analog, Kif18A-IN-4, and other specific KIF18A inhibitors. This data provides a strong indication of the expected activity of this compound.
| Compound | Cell Line | Cancer Type | Assay Type | Endpoint | Value (µM) |
| Kif18A-IN-4 | OVCAR-3 | Ovarian Cancer | Mitotic Index | EC50 | 6.35 |
| Kif18A-IN-4 | MDA-MB-157 | Triple-Negative Breast Cancer | Mitotic Arrest | IC50 | 4.8 |
| Kif18A-IN-4 | - | - | KIF18A Inhibition | IC50 | 6.16 |
Signaling Pathway of KIF18A in Cancer
Inhibition of KIF18A disrupts the normal mitotic process, leading to a cascade of events that culminate in cell death. The diagram below illustrates the central role of KIF18A in mitosis and the consequences of its inhibition.
Caption: Mechanism of this compound action.
Experimental Protocols
Cell Proliferation Assay using CellTiter-Glo®
This protocol outlines the steps to determine the effect of this compound on the proliferation of cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, MDA-MB-231)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Luminometer
-
Multichannel pipette
-
Orbital shaker
Experimental Workflow:
Caption: Workflow for the cell proliferation assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Include wells with vehicle control (medium with the same concentration of solvent as the compound-treated wells) and wells with medium only (for background luminescence).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® Reagent and the 96-well plate to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all other readings.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Conclusion
The selective inhibition of KIF18A presents a promising strategy for the treatment of chromosomally unstable cancers. This compound and its analogs have demonstrated potent anti-proliferative effects in relevant cancer cell lines. The provided protocols and application notes offer a framework for researchers to further investigate the therapeutic potential of KIF18A inhibitors using robust and reliable cell-based assays. Careful execution of these experiments will provide valuable insights into the efficacy and mechanism of action of this novel class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Kif18A-IN-15 Induced Protein Changes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinesin family member 18A (KIF18A) is a motor protein essential for the proper alignment and segregation of chromosomes during mitosis. It plays a critical role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules.[1][2] In many chromosomally unstable (CIN) cancer cells, KIF18A is overexpressed and its function is vital for cell division, making it a promising therapeutic target.[1][3][4] Kif18A-IN-15 is a representative small molecule inhibitor that targets the ATPase activity of KIF18A.[5] Inhibition of KIF18A disrupts chromosome congression, leading to prolonged mitotic arrest, activation of the spindle assembly checkpoint (SAC), DNA damage, and ultimately, apoptosis in susceptible cancer cells.[2][6][7]
This document provides detailed protocols for utilizing Western blot analysis to detect and quantify key protein changes induced by this compound treatment, offering researchers a robust method to assess the inhibitor's mechanism of action and cellular impact.
Data Presentation: Summary of Expected Protein Changes
Treatment of sensitive cancer cell lines with a KIF18A inhibitor like this compound is expected to induce changes in the expression and post-translational modification of several key proteins involved in mitosis, DNA damage response, and apoptosis. The following tables summarize these anticipated changes.
Table 1: Markers for Mitotic Arrest and DNA Damage
| Protein | Expected Change upon this compound Treatment | Function/Significance |
| Phospho-Histone H3 (Ser10) | Increase | A well-established marker for cells in M-phase (mitosis). Its increase indicates an accumulation of cells in mitosis (mitotic arrest).[6][7] |
| γH2AX (Phospho-Histone H2A.X Ser139) | Increase | A sensitive marker for DNA double-strand breaks. Its upregulation suggests the induction of DNA damage following mitotic errors.[3][6][7] |
Table 2: Markers for Apoptosis
| Protein | Expected Change upon this compound Treatment | Function/Significance |
| Cleaved PARP-1 | Increase | The cleavage of PARP-1 by caspases is a hallmark of apoptosis. An increase in the cleaved form indicates the activation of the apoptotic cascade.[7] |
| Cleaved Caspase-3 | Increase | Caspase-3 is a key executioner caspase in apoptosis. Its cleavage from the pro-form to the active, cleaved form signifies commitment to apoptosis. |
| Annexin V | Increase | While typically measured by flow cytometry, Annexin V positivity is a marker of apoptosis, indicating the externalization of phosphatidylserine.[6] |
Table 3: Potential Downstream Signaling and Cell Cycle Markers
| Protein | Expected Change upon this compound Treatment | Function/Significance |
| KIF18A | No change (in total protein level) | The inhibitor targets the protein's function, not its expression level. Western blot can be used to confirm consistent KIF18A expression across samples.[8][9] |
| Cyclin B1 | Potential Decrease (following prolonged arrest) | A key regulatory protein for entry into mitosis. Its degradation is required for mitotic exit. Levels may change with prolonged G2/M arrest.[9][10] |
| p-Akt / Total Akt | Potential Decrease | KIF18A has been linked to the PI3K/Akt signaling pathway in some cancers. Inhibition may lead to a decrease in the ratio of phosphorylated (active) Akt to total Akt.[9][11] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to KIF18A inhibition (e.g., high-grade serous ovarian cancer cell lines like OVCAR-3, or triple-negative breast cancer cell lines like BT-549).[1][3]
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Once cells have adhered and are actively dividing (typically 24 hours after seeding), replace the medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to observe time-dependent effects. The optimal duration may vary depending on the cell line and the specific protein marker being investigated.
Protocol 2: Protein Extraction (Lysis)
-
Cell Harvest: After treatment, place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare an appropriate lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Lysis: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay. This is crucial for equal protein loading in the subsequent steps.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Based on the protein quantification results, dilute the protein lysates with 4x Laemmli sample buffer and deionized water to a final concentration of 1x. For example, for a 20 µg load, mix 20 µg of protein with the appropriate volume of sample buffer and water.
-
Denaturation: Heat the prepared samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Also, load a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in Table 4.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies and re-probed. Use a mild stripping buffer to preserve protein integrity. Always probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
Table 4: Recommended Primary Antibodies for Western Blot
| Antibody Target | Host Species | Recommended Starting Dilution | Supplier Example |
| KIF18A | Rabbit | 1:1000 | Bethyl Laboratories (A301-080A), Proteintech (19245-1-AP)[1][12] |
| Phospho-Histone H3 (Ser10) | Rabbit | 1:1000 | Cell Signaling Technology |
| γH2AX (Ser139) | Mouse | 1:1000 | BioLegend |
| Cleaved PARP-1 | Rabbit | 1:1000 | Cell Signaling Technology |
| β-Actin or GAPDH | Mouse/Rabbit | 1:5000 - 1:10000 | Various |
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of this compound effects.
Caption: Signaling pathway showing the mechanism of KIF18A inhibition.
References
- 1. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells | MDPI [mdpi.com]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 8. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KIF18A antibody (19245-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for High-Throughput Screening to Identify Kif18A-IN-15 Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for utilizing high-throughput screening (HTS) methodologies to identify cancer cell lines that are sensitive to the Kif18A inhibitor, Kif18A-IN-15. The protocols outlined below detail the necessary steps from initial cell line panel selection to data analysis and validation of potential responders.
Introduction to Kif18A and this compound
Kinesin family member 18A (KIF18A) is a motor protein essential for the proper alignment of chromosomes during mitosis.[1] Its role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules is critical for ensuring accurate chromosome segregation.[2][3] In many cancer cells, particularly those characterized by chromosomal instability (CIN), there is a heightened dependency on KIF18A for successful cell division.[2][4][5] This dependency makes KIF18A an attractive therapeutic target. This compound is a small molecule inhibitor that disrupts the function of KIF18A, leading to mitotic arrest and subsequent cell death, especially in rapidly dividing cancer cells.[1] Identifying which cancer cell lines are most sensitive to this compound is a crucial step in its development as a targeted cancer therapy.
Recent studies have shown that sensitivity to KIF18A inhibition is enriched in cancer cells with high levels of aneuploidy and chromosomal instability.[2][6] Therefore, a key strategy in identifying sensitive cell lines is to screen a diverse panel of cancer cells with varying degrees of CIN.
I. High-Throughput Screening (HTS) Workflow
The overall workflow for identifying this compound sensitive cell lines involves a multi-step process beginning with a primary screen of a large cell line panel, followed by secondary assays to confirm hits and elucidate the mechanism of action.
II. Experimental Protocols
Protocol 1: High-Throughput Cell Viability Assay
This protocol describes a method for assessing cell viability in a high-throughput format using an ATP-based luminescent assay, which is a common and robust method for HTS.[7]
Materials:
-
Diverse panel of cancer cell lines
-
This compound (dissolved in DMSO)
-
Cell culture medium appropriate for each cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
1536-well white, opaque tissue culture plates[8]
-
Automated liquid handler
-
Plate reader with luminescence detection capabilities
-
ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Culture a diverse panel of cancer cell lines under their optimal conditions.
-
On the day of the experiment, harvest cells using trypsin and resuspend in fresh culture medium.
-
Using an automated liquid handler, dispense 5 µL of the cell suspension (typically 500-1000 cells) into each well of a 1536-well plate.[8] The first and last columns should contain medium only to serve as background controls.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a stock solution of this compound in DMSO.
-
For the primary screen, prepare a working solution of this compound at a single, high concentration (e.g., 10 µM) in cell culture medium.
-
For dose-response experiments, prepare a serial dilution of this compound.
-
Using an automated liquid handler, add 50 nL of the compound solution to the appropriate wells. Add DMSO vehicle to control wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the assay plates and the ATP-based viability reagent to room temperature.[9]
-
Add 5 µL of the viability reagent to each well.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the medium-only wells from all other wells.
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
For the primary screen, identify "hits" as cell lines showing a significant reduction in viability (e.g., >50%) compared to the control.
-
For dose-response experiments, plot the normalized viability against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces mitotic arrest in sensitive cell lines.
Materials:
-
Sensitive and resistant cell lines (identified from the primary screen)
-
This compound
-
Cell culture supplies
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around the IC50 value for 24-48 hours. Include a DMSO vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
III. Data Presentation
The quantitative data from the HTS and subsequent validation assays should be summarized in clear and concise tables for easy comparison.
Table 1: Primary Screen of Cancer Cell Line Panel with this compound (10 µM)
| Cell Line | Cancer Type | Percent Viability (10 µM this compound) | Hit (Yes/No) |
| OVCAR-3 | Ovarian | 35% | Yes |
| HCC1806 | Breast (TNBC) | 42% | Yes |
| A2780 | Ovarian | 85% | No |
| MCF7 | Breast | 91% | No |
| HCT116 | Colon | 48% | Yes |
| DLD1 | Colon | 88% | No |
Table 2: IC50 Values of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | Ploidy | Aneuploidy Score | IC50 (nM)[2][6] |
| OVCAR-3 | Ovarian | High | High | 50 - 100 |
| OVCAR-8 | Ovarian | High | High | 100 - 200 |
| A2780 | Ovarian | Low | Low | >1000 |
| HCC1806 | Breast | High | High | 75 - 150 |
| MDA-MB-157 | Breast | High | High | 150 - 300 |
| MCF7 | Breast | Low | Low | >1000 |
| HeLa | Cervical | High | High | 50 - 120 |
Note: The IC50 values are representative ranges based on published data for KIF18A inhibitors and may vary for this compound.
IV. Kif18A Signaling Pathways
KIF18A is involved in several signaling pathways that are crucial for cell proliferation and metastasis. Understanding these pathways can provide insights into the downstream effects of this compound and potential resistance mechanisms.
Studies have shown that KIF18A can be a downstream target of the JNK1/c-Jun signaling pathway, which is implicated in cervical tumorigenesis.[10] Furthermore, KIF18A can promote cell proliferation, invasion, and metastasis in hepatocellular carcinoma through the Akt and MMP-7/MMP-9 related signaling pathways.[11] KIF18A also appears to facilitate cell proliferation by upregulating MAD2 and CyclinB1/CDK1 expression levels.[12][13]
By employing these high-throughput screening methods and subsequent validation assays, researchers can effectively identify cancer cell lines that are sensitive to this compound, paving the way for further preclinical and clinical development of this targeted therapy. The correlation of sensitivity with features like chromosomal instability and high ploidy can aid in the development of patient selection biomarkers.[2]
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. HTS cell viability assay [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Kif18A-IN-15 Off-Target Effects
Welcome to the technical support center for Kif18A-IN-15. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate potential off-target effects during experimentation with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected on-target effect?
A1: this compound is a small molecule inhibitor of Kinesin Family Member 18A (KIF18A). KIF18A is a motor protein essential for the proper alignment of chromosomes during mitosis.[1] The primary on-target effect of this compound is the inhibition of KIF18A's ATPase activity, which leads to defects in chromosome congression, prolonged mitotic arrest, and ultimately, cell death in rapidly dividing cells, particularly those with chromosomal instability (CIN).[2][3]
Q2: I'm observing a phenotype that is inconsistent with the known function of KIF1A. Could this be an off-target effect?
A2: Yes, observing a cellular response that cannot be directly attributed to the inhibition of KIF18A's mitotic function is a strong indicator of a potential off-target effect.[4] For example, if you observe significant changes in cell signaling pathways unrelated to mitosis at concentrations that are not causing mitotic arrest, it would be prudent to investigate off-target possibilities.
Q3: How can I be sure that the observed phenotype is due to the inhibition of Kif18A and not an off-target effect?
A3: To confirm that your observed phenotype is an on-target effect of this compound, you should perform several validation experiments. These include using a structurally different KIF18A inhibitor to see if it recapitulates the phenotype, employing a negative control (a structurally similar but inactive molecule), and using genetic methods like siRNA or CRISPR to knock down KIF18A and observe if the phenotype is consistent.
Q4: What are the potential off-target kinases for KIF18A inhibitors?
A4: While highly selective KIF18A inhibitors have been developed, off-target interactions are still possible. For instance, the KIF18A inhibitor AM-5308 has been observed to bind to TRK-A kinase at a concentration of 1 µM.[1] It is crucial to perform or consult broad kinase selectivity panels to understand the specific off-target profile of this compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Problem 1: Unexpected Cellular Phenotype or Toxicity
You observe a cellular response that is not consistent with the known mitotic role of KIF18A (e.g., changes in cell morphology outside of mitosis, unexpected signaling pathway activation, or excessive cytotoxicity at low concentrations).
Caption: Troubleshooting workflow for unexpected phenotypes.
1. On-Target Validation via Genetic Knockdown
-
Objective: To determine if the observed phenotype is dependent on the presence of KIF18A.
-
Methodology:
-
Cell Culture: Plate cells at a density that will allow for optimal transfection and subsequent analysis.
-
Transfection: Transfect cells with either a validated siRNA targeting KIF18A or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to confirm KIF18A protein knockdown by Western blotting.
-
Phenotypic Analysis: Analyze the remaining cells for the phenotype of interest (e.g., cell viability assay, immunofluorescence for specific markers).
-
Comparison: Compare the phenotype in KIF18A knockdown cells to cells treated with this compound and control cells. A similar phenotype between knockdown and inhibitor-treated cells suggests an on-target effect.
-
2. Kinome-Wide Selectivity Screening
-
Objective: To identify potential off-target kinases of this compound.
-
Methodology:
-
Compound Submission: Submit this compound to a commercial vendor that offers kinase screening services (e.g., Eurofins, Reaction Biology).
-
Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of recombinant kinases.
-
Data Analysis: The results are usually provided as a percentage of inhibition at a fixed concentration (e.g., 1 µM or 10 µM). Follow-up dose-response curves are then performed for any significant "hits" to determine their IC50 values.
-
Problem 2: Discrepancy Between Biochemical and Cellular Potency
The IC50 value of this compound in your cell-based assay is significantly higher than its reported biochemical IC50.
| Potential Cause | Explanation | Suggested Solution |
| Poor Cell Permeability | The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. | - Perform a cellular uptake assay. - If permeability is low, consider using a different inhibitor or a formulation that enhances permeability. |
| Drug Efflux | The inhibitor may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). | - Test for efflux pump activity. - Co-incubate with a known efflux pump inhibitor to see if cellular potency increases.[1] |
| High Intracellular ATP | This compound may be an ATP-competitive inhibitor. The high concentration of ATP inside the cell (mM range) can outcompete the inhibitor. | - Determine the mechanism of inhibition (ATP-competitive or allosteric). - If ATP-competitive, a higher concentration may be needed for cellular assays. |
| Inhibitor Instability | The inhibitor may be rapidly metabolized or degraded in the cell culture medium or within the cells. | - Assess the stability of the inhibitor in your experimental conditions over time using methods like HPLC. |
Data Presentation
Table 1: Example Kinase Selectivity Profile for a KIF18A Inhibitor
Disclaimer: The following data is hypothetical and for illustrative purposes. A comprehensive kinase panel should be performed for this compound to determine its specific off-target profile.
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| KIF18A (On-Target) | 98% | 15 |
| TRK-A | 75% | 250 |
| Aurora A | 20% | > 10,000 |
| CDK1 | 15% | > 10,000 |
| PLK1 | 10% | > 10,000 |
| KIF11 (Eg5) | 5% | > 10,000 |
Signaling Pathway Diagrams
KIF18A On-Target Signaling Pathway
Caption: On-target pathway of Kif18A inhibition.
Hypothetical Off-Target Signaling Pathway
Caption: On-target vs. a hypothetical off-target pathway.
References
Mitigating cytotoxicity of Kif18A-IN-15 in normal cells
Welcome to the technical support center for Kif18A-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help mitigate potential cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the kinesin motor protein KIF18A.[1] KIF18A is crucial for regulating chromosome alignment during mitosis.[1][2] By inhibiting KIF18A, this compound disrupts the proper alignment of chromosomes, leading to prolonged mitotic arrest and subsequent programmed cell death (apoptosis).[2] This mechanism is particularly effective in rapidly dividing cells.[2]
Q2: Why is this compound expected to have lower cytotoxicity in normal cells compared to cancer cells?
A2: The selectivity of this compound is based on the concept of "mitotic vulnerability" enriched in chromosomally unstable (CIN) cancer cells.[1][3] Many aggressive cancers, such as high-grade serous ovarian cancer and triple-negative breast cancer, exhibit high levels of CIN.[1][3] These CIN-positive cells are highly dependent on KIF18A for successful cell division.[4][5] In contrast, normal somatic cells and cancer cells with low levels of CIN are largely dispensable for KIF18A function and can proliferate in the presence of KIF18A inhibitors.[6][7][8] Studies have shown that KIF18A inhibitors have minimal detrimental effects on normal human bone marrow cells and other normal somatic cell types in culture.[1][9]
Q3: What are the potential, though less common, reasons for observing cytotoxicity in normal cells with this compound?
A3: While Kif18A inhibitors are designed for selectivity, some factors could contribute to unexpected cytotoxicity in normal cells:
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) for sensitive cancer cell lines can lead to off-target effects.[10]
-
Prolonged Exposure: Continuous and extended exposure to the inhibitor might disrupt normal cellular processes in even slowly dividing normal cells.[10]
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[10]
-
Specific Normal Cell Type Sensitivity: While generally well-tolerated, some specific, highly proliferative normal cell types might show some sensitivity, although typically at much higher concentrations than required for efficacy in CIN-positive cancer cells.[11]
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
If you observe higher-than-expected cytotoxicity in your normal cell lines when using this compound, follow these troubleshooting steps.
dot
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Data Presentation
The following table summarizes the differential effects of KIF18A inhibitors on various cancer and normal cell lines, highlighting the selectivity for CIN-positive cancer cells.
| Cell Line | Cell Type | CIN Status | KIF18A Inhibitor | Potency (IC50/EC50) | Reference |
| OVCAR-3 | Ovarian Cancer | High | ZM-412 | ~2.0 nM (EC50, G2/M arrest) | [12] |
| HT29 | Colorectal Cancer | High | ZM-412 | < 50 nM (IC50) | [12] |
| JIMT-1 | Breast Cancer | High | YF550 | Potent Inhibition | [13] |
| HCT116 | Colorectal Cancer | Low (near-diploid) | ZM-412 | > 5 µM (IC50) | [12] |
| PBMC | Normal Cells | N/A | ZM-412 | > 5 µM (IC50) | [12] |
| Human Bone Marrow | Normal Cells | N/A | AM-1882, AM-0277, AM-5308, AM-9022 | Minimal effect at 1 µM | [14] |
| HMECs | Normal Mammary Epithelial | N/A | KIF18A inhibitors | Minimal effect | [7] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is a standard method for determining the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.[14]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6] Mix gently by pipetting or shaking.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to reduce background.[2]
-
Data Analysis: Subtract the absorbance of a "no-cell" control from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability versus the log of the inhibitor concentration to determine the IC50 value.[10]
dot
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Protocol 2: Conceptual Framework for Assessing Chromosomal Instability (CIN)
Determining the CIN status of your cell lines is crucial for understanding their potential sensitivity to this compound.
-
Karyotyping: The gold standard for detecting numerical and structural chromosomal abnormalities. This involves arresting cells in metaphase, spreading the chromosomes, and staining them (e.g., with Giemsa for G-banding) to visualize and count the chromosomes. A high degree of cell-to-cell variation in chromosome number and structure indicates CIN.[16]
-
Fluorescence In Situ Hybridization (FISH): Uses fluorescent probes that bind to specific chromosome regions. This can be used to count specific chromosomes in a population of interphase cells, providing a measure of numerical CIN.[16]
-
Micronucleus Assay: A simpler method to detect lagging chromosomes or chromosome fragments that are not incorporated into the daughter nuclei during mitosis and form micronuclei. An increased frequency of micronuclei can be an indicator of CIN.[17]
-
Live-Cell Imaging: Tracking chromosome segregation in real-time in living cells expressing fluorescently tagged histones can directly visualize segregation errors, a hallmark of CIN.
-
Genomic Approaches: Analysis of copy number variation (CNV) from sequencing or microarray data across a cell population can also infer the level of CIN.[18]
Signaling Pathway and Mechanism of Action
dot
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Detecting Chromosome Instability in Cancer: Approaches to Resolve Cell-to-Cell Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new assay for measuring chromosome instability (CIN) and identification of drugs that elevate CIN in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Technical Support Center: Kif18A-IN-15 and Other KIF18A Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Kif18A-IN-15 and other small molecule inhibitors of the KIF18A motor protein. Our goal is to help you refine your experimental protocols and minimize variability for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other KIF18A inhibitors?
A1: this compound and similar inhibitors are potent and selective antagonists of the KIF18A motor protein.[1][2] KIF18A is a kinesin that plays a crucial role in regulating chromosome alignment and mitotic spindle dynamics during cell division.[3][4] These inhibitors typically function by binding to an allosteric pocket on the KIF18A motor domain, which inhibits its ATPase activity.[1] This enzymatic activity is essential for KIF18A to move along microtubules.[4][5] By inhibiting this function, the compounds prevent the proper segregation of chromosomes, leading to prolonged mitotic arrest and ultimately, cell death (apoptosis), particularly in cancer cells with high chromosomal instability (CIN).[3][6][7]
Q2: How do I select the appropriate cell lines for my KIF18A inhibitor experiments?
A2: The sensitivity of cancer cell lines to KIF18A inhibition is strongly correlated with their level of chromosomal instability (CIN).[6][7] Cells with high CIN are more dependent on KIF18A for successful mitosis and are therefore more susceptible to its inhibition.[8] It is recommended to use cell lines with a known high CIN status, such as certain triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC) cell lines.[6][7] Conversely, near-diploid, chromosomally stable cell lines are often resistant to KIF18A inhibition and can serve as negative controls.[8]
Q3: What are the expected phenotypic effects of KIF18A inhibition in sensitive cells?
A3: Treatment of sensitive cancer cells with a KIF18A inhibitor is expected to induce several distinct mitotic phenotypes. These include:
-
Mitotic Arrest: Cells accumulate in mitosis, which can be quantified by an increased mitotic index.[2][9]
-
Chromosome Congression Defects: Chromosomes fail to align properly at the metaphase plate, resulting in a wider and less organized metaphase plate.[2][5]
-
Spindle Multipolarity: An increase in the formation of multipolar spindles.[8][9]
-
Centrosome Fragmentation: Disruption of normal centrosome structure.[8]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, which can be measured by markers like cleaved PARP.[6][10]
Q4: What is a suitable starting concentration for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on published data for similar KIF18A inhibitors, a starting point for dose-response experiments would be in the low nanomolar to low micromolar range. For example, potent KIF18A inhibitors have shown EC50 values in the range of 20-50 nM in sensitive cell lines.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: High variability in cell viability/proliferation assay results (e.g., inconsistent IC50 values).
| Possible Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Ensure you are using a consistent and low passage number of your cell line. Perform cell line authentication to confirm identity. |
| Inconsistent Seeding Density | Optimize and strictly control the initial cell seeding density. Uneven cell distribution can lead to variable results. |
| Compound Solubility Issues | Prepare fresh dilutions of the inhibitor from a concentrated stock solution for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Assay Timing | The duration of inhibitor treatment can significantly impact results. Perform a time-course experiment to determine the optimal endpoint for your assay. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Problem 2: Unexpected cytotoxicity in control (vehicle-treated) cells.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is the same in all wells, including untreated controls, and is at a non-toxic level for your specific cell line. |
| Contamination | Check for microbial contamination in your cell cultures and reagents. |
| Cell Culture Stress | Ensure cells are healthy and in the exponential growth phase before starting the experiment. Avoid over-confluency. |
Problem 3: No significant effect of the KIF18A inhibitor in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line | Verify the identity of your cell line through STR profiling. Cell line misidentification is a common issue. |
| Compound Inactivity | Confirm the integrity and activity of your KIF18A inhibitor. If possible, test it in a cell line with known sensitivity as a positive control. |
| Suboptimal Assay Conditions | Re-evaluate your assay parameters, including inhibitor concentration, treatment duration, and the specific endpoint being measured. |
| Development of Resistance | If using a cell line that has been continuously cultured for a long period, consider that it may have developed resistance. Use a fresh, low-passage stock of the cells. |
Data Presentation
Table 1: In Vitro Potency of Select KIF18A Inhibitors in Sensitive Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| AM-0277 | OVCAR-3 | Proliferation | ~47 nM | [6] |
| AM-1882 | OVCAR-3 | Proliferation | ~21 nM | [6] |
| AM-9022 | OVCAR-3 | Proliferation | ~45 nM | [6] |
| ATX020 | OVCAR-3 | Antiproliferation | Potent (exact value not specified) | [11] |
| ATX020 | OVCAR-8 | Antiproliferation | Potent (exact value not specified) | [11] |
| AU-KIF-01 to AU-KIF-04 | OVCAR-3 | ATPase Activity | 0.06 - 1.4 µM | [10] |
Table 2: In Vivo Efficacy of Select KIF18A Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Dosing | Outcome | Reference |
| ATX020 | OVCAR-3 CDX | 30 mg/kg, po q.d. | 94% Tumor Growth Inhibition | [11] |
| ATX020 | OVCAR-3 CDX | 100 mg/kg, po q.d. | 104% Tumor Growth Inhibition (regression) | [11] |
| Unnamed Macrocyclic Inhibitors | OVCAR-3 CDX | Dose-dependent | Significant anti-tumor efficacy | [10] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using a Luminescent Readout (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the KIF18A inhibitor in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72-120 hours) under standard cell culture conditions.
-
Luminescent Assay:
-
Equilibrate the plate and the luminescent reagent to room temperature.
-
Add the luminescent reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence Staining for Mitotic Phenotypes
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. After adherence, treat the cells with the KIF18A inhibitor at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Fixation:
-
Wash the cells once with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes) in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST.
-
Dilute fluorescently labeled secondary antibodies in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
DNA Staining and Mounting:
-
Wash the coverslips three times with PBST.
-
Incubate with a DNA stain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBST.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify mitotic index, spindle length, chromosome alignment, and the percentage of cells with multipolar spindles.
-
Visualizations
Caption: Signaling pathway of KIF18A inhibition.
Caption: General experimental workflow for KIF18A inhibitor evaluation.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers [pubmed.ncbi.nlm.nih.gov]
- 8. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 11. pubs.acs.org [pubs.acs.org]
Common artifacts in immunofluorescence with Kif18A-IN-15 treatment
Welcome to the technical support center for immunofluorescence (IF) applications involving Kif18A-IN-15 treatment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Kif18A and what is the expected effect of this compound treatment on cells?
Kif18A is a motor protein from the kinesin-8 family that plays a crucial role in regulating microtubule dynamics, particularly during mitosis.[1][2][3] It moves towards the plus-ends of microtubules and is essential for proper chromosome alignment at the metaphase plate.[2][3] Inhibition of Kif18A with small molecules like this compound disrupts this function, leading to prolonged mitotic arrest, chromosome misalignment, and ultimately can trigger programmed cell death (apoptosis), especially in rapidly dividing cancer cells with chromosomal instability.[3][4][5] Therefore, following this compound treatment, you might observe an increase in mitotic cells with misaligned chromosomes.
Q2: What are some common artifacts to look out for in immunofluorescence experiments in general?
Common artifacts in immunofluorescence include high background, non-specific staining, weak or no signal, photobleaching, and autofluorescence.[6][7][8][9] These can arise from various factors in your experimental protocol, from sample preparation to antibody handling and imaging.[10]
Q3: Are there specific artifacts I should expect with this compound treatment?
While there are no widely reported artifacts unique to this compound, the cellular effects of the inhibitor could indirectly contribute to certain observations. For instance, the prolonged mitotic arrest might lead to changes in cell morphology or protein expression that could be misinterpreted as artifacts. It is crucial to include appropriate controls, such as a DMSO-treated vehicle control, to distinguish treatment-specific effects from genuine artifacts.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during immunofluorescence staining after this compound treatment.
Problem 1: High Background Staining
High background can obscure specific signals, making data interpretation difficult.[10][11]
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum from the secondary antibody's host species or bovine serum albumin - BSA).[7][8] |
| Primary or Secondary Antibody Concentration Too High | Titrate the antibodies to determine the optimal concentration that provides a strong signal with minimal background.[7][8][11] |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[8][11] |
| Autofluorescence | Examine an unstained sample under the microscope to check for inherent fluorescence.[6][12] If present, consider using a different fixative, a commercial autofluorescence quenching kit, or spectral unmixing during image analysis.[12][13] Aldehyde fixatives like formaldehyde (B43269) can increase autofluorescence.[12][13] |
| Non-specific Secondary Antibody Binding | Run a control where the primary antibody is omitted. If staining persists, the secondary antibody may be binding non-specifically.[7][14] Consider using a pre-adsorbed secondary antibody. |
Problem 2: Weak or No Signal
This issue can prevent the detection of the target protein.[6]
| Potential Cause | Recommended Solution |
| Low Target Protein Expression | Kif18A expression is often cell cycle-dependent, peaking in mitosis.[4] Ensure your cell population is appropriately synchronized or contains a sufficient number of mitotic cells. |
| Primary Antibody Issues | Ensure the primary antibody is validated for immunofluorescence and is used at the recommended dilution.[6][7] Improper storage can also affect antibody performance.[6] |
| Incompatible Primary and Secondary Antibodies | The secondary antibody must be raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[7][8] |
| Suboptimal Fixation or Permeabilization | The fixation and permeabilization method should be appropriate for the target antigen and antibody. Over-fixation can mask epitopes.[6][15] |
| Photobleaching | Minimize exposure of the sample to excitation light.[16][17] Use an anti-fade mounting medium and image the samples promptly after staining.[18][19] |
Problem 3: Non-Specific Staining
Non-specific staining refers to the antibody binding to unintended targets.[20][21]
| Potential Cause | Recommended Solution |
| Cross-reactivity of Antibodies | The primary or secondary antibodies may be cross-reacting with other proteins in the sample.[21] Use highly cross-adsorbed secondary antibodies. |
| Presence of Endogenous Immunoglobulins | If using a mouse primary antibody on mouse tissue, the anti-mouse secondary antibody can bind to endogenous mouse immunoglobulins.[21] Use appropriate blocking reagents for mouse-on-mouse staining.[8] |
| Antibody Aggregates | Centrifuge the antibody solutions before use to pellet any aggregates that can cause punctate, non-specific staining. |
| Drying of the Sample | Do not allow the sample to dry out at any stage of the staining procedure, as this can cause high background and non-specific staining.[8][20] |
Experimental Protocols
A generalized immunofluorescence protocol is provided below. Note that optimal conditions may vary depending on the specific antibodies and cell types used.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS)
-
Primary Antibody against the target protein
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Stain (e.g., DAPI)
-
Anti-fade Mounting Medium
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step, protecting the samples from light.
-
Nuclear Staining: Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.
-
Washing: Briefly wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope with the appropriate filter sets.
Visualizations
Kif18A Signaling Pathway in Mitosis
Caption: Simplified signaling pathway of Kif18A in mitosis and the effects of its inhibition.
Immunofluorescence Experimental Workflow
Caption: A step-by-step workflow for a typical immunofluorescence experiment.
Troubleshooting Logic Diagram
Caption: A logical diagram to guide troubleshooting common immunofluorescence issues.
References
- 1. KIF18A - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 10. Artifacts in IHC | BIOZOL [biozol.de]
- 11. sinobiological.com [sinobiological.com]
- 12. Autofluorescence [jacksonimmuno.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. biocompare.com [biocompare.com]
- 19. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. sinobiological.com [sinobiological.com]
- 21. vectorlabs.com [vectorlabs.com]
Technical Support Center: Ensuring Reproducibility in Kif18A-IN-15 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of in vivo studies involving Kif18A-IN-15, a potent and selective inhibitor of the mitotic kinesin KIF18A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the kinesin-like protein KIF18A.[1] KIF18A is a motor protein essential for regulating chromosome alignment during cell division.[1] By inhibiting KIF18A's ATPase activity, this compound disrupts proper chromosome segregation, leading to mitotic arrest and subsequent cell death, particularly in cancer cells with chromosomal instability (CIN).[1][2][3] This selective action makes it a promising therapeutic strategy for cancers with high rates of CIN, such as certain types of ovarian and breast cancer.[4][5]
Q2: What is the rationale for targeting KIF18A in cancer therapy?
A2: KIF18A is overexpressed in various cancers, and its high expression often correlates with poor prognosis.[6][7] While KIF18A is crucial for the proliferation of chromosomally unstable cancer cells, it is largely dispensable for the division of normal, diploid cells.[5][8] This provides a therapeutic window, allowing for the selective targeting of cancer cells while minimizing toxicity to healthy tissues.[4][5] In vivo studies have demonstrated that KIF18A inhibition leads to robust anti-cancer effects at well-tolerated doses.[4][5]
Q3: What are the key considerations for designing an in vivo study with this compound?
A3: Several factors are critical for a successful and reproducible in vivo study. These include selecting the appropriate animal model (e.g., cell-derived xenografts or patient-derived xenografts with high CIN), determining the optimal dose and administration route, and establishing a clear timeline for treatment and monitoring. Adherence to best practices for preclinical in vivo testing is essential.[9][10]
Q4: How should this compound be formulated for in vivo administration?
A4: The formulation of this compound will depend on its physicochemical properties. For many small molecule inhibitors, a common approach involves creating a stock solution in a solvent like DMSO, which is then further diluted in a vehicle suitable for the chosen administration route (e.g., saline or PBS for intraperitoneal injection).[11][12] It is crucial to ensure the final concentration of the initial solvent is non-toxic to the animals.[12]
Q5: What are the expected pharmacokinetic and pharmacodynamic properties of a KIF18A inhibitor like this compound?
A5: While specific data for this compound is not publicly available, potent KIF18A inhibitors are being developed with favorable oral bioavailability and in vivo ADME (absorption, distribution, metabolism, and excretion) properties.[13][14][15] Pharmacodynamic markers to assess target engagement in vivo can include the accumulation of cells in mitosis (e.g., phospho-histone H3 staining) and evidence of DNA damage (e.g., γ-H2AX staining) in tumor tissue.[16]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo studies with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of In Vivo Efficacy | Suboptimal Dose or Schedule: The dose of this compound may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. | - Conduct a dose-response study to determine the maximum tolerated dose (MTD) and optimal effective dose. - If feasible, perform pharmacokinetic analysis to measure plasma and tumor concentrations of the inhibitor.[17] |
| Inappropriate Animal Model: The selected cancer cell line or xenograft model may not have high chromosomal instability (CIN) and therefore may not be sensitive to KIF18A inhibition.[4][5] | - Utilize cell lines with known high CIN or TP53 mutations.[4][5] - Characterize the CIN status of your model system. | |
| Poor Bioavailability/Formulation Issues: this compound may not be adequately absorbed or may precipitate out of solution upon administration. | - Re-evaluate the formulation and vehicle. Consider using solubilizing agents.[12] - Explore alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection).[11] | |
| High Variability in Tumor Growth Inhibition | Inconsistent Dosing Technique: Inaccurate or inconsistent administration of this compound can lead to variable drug exposure between animals. | - Ensure all personnel are properly trained in the chosen administration technique. - Normalize the dose to the body weight of each animal and ensure accurate volume administration.[11] |
| Biological Variability: Inherent biological differences between individual animals can contribute to varied responses. | - Increase the number of animals per group to enhance statistical power.[11] - Ensure animals are age- and sex-matched.[11] | |
| Tumor Heterogeneity: The xenograft tumors may have varying degrees of CIN or other resistance mechanisms. | - Use well-characterized and validated cell lines. - Consider using patient-derived xenograft (PDX) models that may better reflect clinical heterogeneity. | |
| Unexpected Toxicity | Off-Target Effects: Although KIF18A inhibitors are designed to be selective, off-target effects can occur, especially at higher doses.[11] | - Conduct a thorough literature search for known off-target liabilities of similar compounds. - Reduce the dose to determine if the toxicity is dose-dependent.[11] |
| Vehicle Toxicity: The vehicle used to dissolve and administer this compound may be causing adverse effects. | - Include a vehicle-only control group in your experiment. - Ensure the concentration of any organic solvents (e.g., DMSO) is below the toxic threshold.[12] |
Experimental Protocols
General Protocol for In Vivo Xenograft Study
-
Animal Model Selection: Choose an appropriate immunodeficient mouse strain (e.g., NOD-SCID or NSG) for the implantation of human cancer cell lines. Select a cell line with known high chromosomal instability (e.g., OVCAR-3 for ovarian cancer, MDA-MB-231 for triple-negative breast cancer).[8][18]
-
Cell Culture and Implantation: Culture the selected cancer cells under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) for subcutaneous injection into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
This compound Formulation and Administration: Prepare the dosing solution of this compound in a suitable vehicle. Administer the inhibitor and vehicle control according to the planned dose, route, and schedule.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for pharmacodynamic markers).
Pharmacodynamic Marker Analysis
-
Tissue Collection and Processing: A subset of tumors can be collected at various time points post-treatment. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC), and another portion can be snap-frozen for protein analysis.
-
Immunohistochemistry (IHC): Perform IHC on paraffin-embedded tumor sections to detect markers of mitotic arrest (e.g., phospho-histone H3) and DNA damage (e.g., γ-H2AX).
-
Western Blotting: Prepare protein lysates from frozen tumor tissue. Perform western blotting to assess the levels of key proteins in the KIF18A signaling pathway and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).[5][16]
Visualizations
Caption: KIF18A mechanism of action and the effect of this compound.
Caption: A typical experimental workflow for in vivo studies.
Caption: A decision tree for troubleshooting unexpected results.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. KIF18A | Insilico Medicine [insilico.com]
- 16. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 17. benchchem.com [benchchem.com]
- 18. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
Technical Support Center: Overcoming Limitations of Kif18A-IN-15 in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing the Kif18A inhibitor, Kif18A-IN-15, for long-term cell culture experiments.
I. Introduction to this compound
Kif18A (Kinesin Family Member 18A) is a motor protein crucial for the proper alignment of chromosomes during cell division.[1] Its inhibition in cancer cells, particularly those with chromosomal instability (CIN), leads to mitotic arrest and subsequent cell death, making it a promising therapeutic target.[2][3][4][5][6][7]
This compound (also referred to as Compound Example 36) is an inhibitor of KIF18A.[8] It exists in two enantiomeric forms, EX36-A and EX36-B, both exhibiting inhibitory activity in the nanomolar range.[8] Specifically, in OVCAR-3 ovarian cancer cells, EX36-A has an IC50 value between 0.01-0.1 μM, while EX36-B has an IC50 between 0-0.01 μM.[8]
II. FAQs: this compound in Long-Term Cell Culture
This section addresses common questions regarding the use of this compound in extended experimental timelines.
Q1: What are the primary challenges associated with using small molecule inhibitors like this compound in long-term cell culture?
A1: Long-term cell culture with small molecule inhibitors can present several challenges, including:
-
Compound Stability and Degradation: The inhibitor may degrade over time in the cell culture medium, leading to a decrease in its effective concentration.
-
Metabolism by Cells: Cells can metabolize the inhibitor, altering its activity or producing potentially toxic byproducts.
-
Cumulative Cytotoxicity: Prolonged exposure to the inhibitor, even at concentrations that are not acutely toxic, can lead to cumulative off-target effects and cytotoxicity.
-
Development of Cellular Resistance: Cancer cells can develop resistance to the inhibitor through various mechanisms, such as target mutation or upregulation of compensatory pathways.
Q2: How often should the cell culture medium containing this compound be replaced in a long-term experiment?
A2: For long-term experiments, it is recommended to replenish the medium with freshly prepared this compound every 48-72 hours. This helps to maintain a consistent concentration of the inhibitor and ensures nutrient availability for the cells. The optimal replenishment schedule should be determined empirically for your specific cell line and experimental conditions.
Q3: What are the signs of this compound degradation in my cell culture?
A3: A decrease in the expected phenotypic effects, such as a reduction in mitotic arrest or a recovery of cell proliferation, may indicate degradation of the inhibitor. It is advisable to include appropriate positive and negative controls in your experimental design to monitor the inhibitor's activity over time.
Q4: Can I expect to see off-target effects with this compound in long-term cultures?
A4: While this compound is designed to be a specific inhibitor, prolonged exposure at high concentrations can increase the likelihood of off-target effects. It is crucial to determine the optimal concentration that effectively inhibits Kif18A without causing significant non-specific toxicity. Performing a dose-response analysis over the intended duration of the experiment is highly recommended.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term cell culture with this compound.
| Problem | Possible Cause | Recommended Solution |
| Decreased Inhibitor Efficacy Over Time | Inhibitor Degradation: this compound may be unstable in the culture medium over extended periods. | 1. Increase Replenishment Frequency: Change the medium with fresh inhibitor every 24-48 hours. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the inhibitor stock solution to avoid repeated freeze-thaw cycles. 3. Protect from Light: Store stock solutions and plates with the inhibitor protected from light. |
| Cellular Metabolism: Cells may be metabolizing the inhibitor. | 1. Monitor Metabolites: If possible, use analytical methods (e.g., LC-MS) to assess the concentration of the parent compound and potential metabolites in the culture medium over time. 2. Use a Higher, Non-toxic Concentration: A slightly higher initial concentration (within the non-toxic range) may compensate for metabolic clearance. | |
| Development of Resistance: Cells may have acquired resistance to the inhibitor. | 1. Perform Dose-Response Re-evaluation: Determine if the IC50 of the inhibitor has shifted in the long-term treated cells. 2. Analyze Target Expression: Check for changes in the expression or mutation status of KIF18A in the treated cells. 3. Consider Combination Therapy: Explore the use of this compound in combination with other anti-cancer agents to overcome resistance. | |
| Increased Cell Death or Poor Cell Health | Cumulative Cytotoxicity: Prolonged exposure may be causing off-target toxicity. | 1. Lower the Concentration: Use the lowest effective concentration of this compound. 2. Intermittent Dosing: Consider a dosing schedule with drug-free holidays to allow cells to recover. 3. Thoroughly Wash Cells: When changing the medium, wash the cells with PBS to remove any residual inhibitor and metabolites. |
| Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve the inhibitor may be contributing to cytotoxicity. | 1. Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). 2. Include a Solvent Control: Always include a vehicle-only control group in your experiments. | |
| Inconsistent or Irreproducible Results | Variability in Experimental Conditions: Inconsistent inhibitor concentration, cell density, or incubation times. | 1. Standardize Protocols: Ensure all experimental parameters are consistent across replicates and experiments. 2. Calibrate Equipment: Regularly calibrate pipettes and other laboratory equipment. 3. Use a Master Mix: Prepare a master mix of the medium containing the inhibitor to ensure uniform concentration across all wells or flasks. |
IV. Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a closely related compound, referred to as "Compound 3" in some literature.[9]
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| This compound (EX36-A) | KIF18A | Cell Viability | 0.01 - 0.1 µM | OVCAR-3 | [8] |
| This compound (EX36-B) | KIF18A | Cell Viability | 0 - 0.01 µM | OVCAR-3 | [8] |
| Compound 3 | KIF18A | ATPase Activity | 8.2 nM | - | [9] |
| Sovilnesib | KIF18A | ATPase Activity | 41.3 nM | - | [9] |
Table 2: Cellular Effects of Kif18A Inhibition (Compound 3)
| Cell Line | Treatment | Effect | Observation | Reference |
| MDA-MB-231 | 250 nM Compound 3 | Mitotic Arrest | Increase in mitotic index | [9] |
| HT-29 | 250 nM Compound 3 | Mitotic Arrest | Increase in mitotic index | [9] |
| RPE1 (diploid) | 250 nM Compound 3 | No Mitotic Arrest | No significant change in mitotic index | [9] |
V. Experimental Protocols
This section provides detailed methodologies for key experiments involving Kif18A inhibitors.
Protocol 1: Long-Term (6-Day) Cell Growth Assay
This protocol is adapted from studies on similar Kif18A inhibitors and is suitable for assessing the long-term effects of this compound on cell proliferation.[2]
-
Cell Seeding: Seed cells in a 100-mm dish at a density that allows for logarithmic growth over a 6-day period.
-
Inhibitor Treatment: After 24 hours, treat the cells with the desired concentration of this compound or DMSO as a vehicle control.
-
Medium Replenishment: Replace the medium with fresh medium containing the inhibitor or DMSO every 48 hours.
-
Cell Counting: On day 6, harvest the cells by trypsinization and count the total number of viable cells using a hemocytometer or an automated cell counter.
-
Data Analysis: Plot the cell counts for the treated and control groups to determine the effect of the inhibitor on cell proliferation.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with an inhibitor, providing insight into its long-term cytotoxic effects.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Inhibitor Treatment: Allow the cells to attach for 24 hours, then treat with a range of concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium with the inhibitor should be replenished every 3-4 days.
-
Colony Staining: After the incubation period, wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the vehicle control.
VI. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of Kif18A and a general workflow for troubleshooting experiments with this compound.
Caption: Kif18A signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in long-term cell culture experiments with this compound.
References
- 1. KIF18A - Wikipedia [en.wikipedia.org]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. volastratx.com [volastratx.com]
- 8. This compound | KIF18A抑制剂 | MCE [medchemexpress.cn]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Biomarkers for Predicting KIF18A Inhibitor Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinesin motor protein KIF18A has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). Inhibition of KIF18A disrupts mitotic progression, leading to cell death selectively in cancer cells with high rates of chromosome mis-segregation. This guide provides a comparative overview of biomarkers for predicting sensitivity to KIF18A inhibitors, featuring experimental data for representative compounds and detailed protocols to aid in research and development.
Biomarkers for KIF18A Inhibitor Sensitivity
The primary biomarker for sensitivity to KIF18A inhibition is chromosomal instability (CIN) . CIN is a hallmark of many aggressive cancers and renders them dependent on KIF18A for survival.[1][2] Key indicators of CIN that correlate with sensitivity to KIF18A inhibitors include:
-
High Aneuploidy Score (AS): A quantitative measure of the degree of aneuploidy in a cell.
-
Whole-Genome Doubling (WGD): A state where the entire genome has been duplicated.
-
TP53 Mutation Status: Mutations in the TP53 tumor suppressor gene are frequently associated with CIN.[1]
Comparative Performance of KIF18A Inhibitors
While specific data for a compound designated "Kif18A-IN-15" is not publicly available, this section presents a comparison of several well-characterized, potent, and selective KIF18A inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) in various cancer cell lines, highlighting the correlation between CIN status and sensitivity.
| Inhibitor | Cell Line | Cancer Type | Ploidy/CIN Status | IC50 (nM) | Reference |
| ATX020 | OVCAR3 | High-Grade Serous Ovarian Cancer | High | 18 | [3] |
| KURAMOCHI | High-Grade Serous Ovarian Cancer | High | 25 | [3] | |
| OVCAR8 | High-Grade Serous Ovarian Cancer | High | 35 | [3] | |
| A2780 | High-Grade Serous Ovarian Cancer | Low | >1000 | [3] | |
| AM-1882 | MDA-MB-157 | Triple-Negative Breast Cancer | High | 1.8 | [1] |
| HCC1806 | Triple-Negative Breast Cancer | High | 3.2 | [1] | |
| OVCAR-3 | High-Grade Serous Ovarian Cancer | High | 4.1 | [1] | |
| MCF7 | Breast Cancer | Low | >6000 | [1] | |
| VLS-1272 | JIMT-1 | Breast Cancer | High | Not specified | [4] |
| CAL51 | Breast Cancer | High | Not specified | [4] | |
| Sovilnesib (AMG-650) | OVCAR-3 | High-Grade Serous Ovarian Cancer | High | Not specified | [5] |
| Patient-Derived Xenograft (Ovarian) | Ovarian Cancer | High | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate biomarkers and assess KIF18A inhibitor sensitivity.
Cell Viability Assay (XTT)
This protocol is for determining the cytotoxic effects of KIF18A inhibitors on cancer cell lines.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
KIF18A inhibitor stock solution (in DMSO)
-
XTT labeling reagent
-
Electron coupling reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the KIF18A inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72-96 hours.
-
Prepare the XTT labeling mixture by adding the electron coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.[7]
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 650 nm.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunofluorescence for Spindle Morphology
This protocol allows for the visualization of mitotic spindle defects induced by KIF18A inhibitors.
Materials:
-
Glass coverslips
-
Poly-L-lysine (optional)
-
Cancer cell lines
-
KIF18A inhibitor
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the KIF18A inhibitor at the desired concentration for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[8]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.[8]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.[8]
-
Incubate the cells with the primary antibody against α-tubulin diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[8]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope. Analyze for defects such as multipolar spindles and chromosome misalignment.[1]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KIF18A inhibitors in a mouse xenograft model. All animal experiments must be conducted in accordance with approved institutional guidelines.[1]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line exhibiting high CIN
-
Matrigel (optional)
-
KIF18A inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-10 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the KIF18A inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[9]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Assessment of Chromosomal Instability (CIN)
1. Flow Cytometry for Ploidy Analysis:
This method provides a quantitative measure of DNA content, allowing for the identification of aneuploid cell populations.
Materials:
-
Cell suspension
-
Propidium iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate for at least 30 minutes on ice.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to cells in G0/G1, S, and G2/M phases. Aneuploid populations will exhibit additional peaks or a shift in the G0/G1 peak.
2. Fluorescence In Situ Hybridization (FISH):
FISH allows for the visualization and quantification of specific chromosome copy numbers within individual cells.
Materials:
-
Slides with fixed cells or tissue sections
-
Fluorescently labeled DNA probes for specific chromosomes
-
Hybridization buffer
-
Wash buffers
-
DAPI
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare the slides with fixed cells or tissue.
-
Denature the cellular DNA and the probe DNA.
-
Hybridize the probe to the target DNA on the slide overnight in a humidified chamber.[10][11]
-
Perform post-hybridization washes to remove unbound probe.[10][11]
-
Counterstain the nuclei with DAPI.
-
Analyze the slides under a fluorescence microscope, counting the number of signals for the specific chromosome probe in a large number of cells to determine the degree of aneuploidy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving KIF18A and a general workflow for validating KIF18A inhibitor sensitivity.
Caption: Role of KIF18A in mitosis and the effect of its inhibition.
Caption: JNK1/c-Jun signaling pathway leading to KIF18A expression.
Caption: KIF18A's involvement in the Akt/MMP-9 signaling pathway.
Caption: Workflow for validating biomarkers of KIF18A inhibitor sensitivity.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuickresearch.com [kuickresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ptglab.com [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. abyntek.com [abyntek.com]
Confirming Kif18A-IN-15 induced mitotic arrest with cell cycle analysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The kinesin motor protein Kif18A is a critical regulator of chromosome alignment during mitosis. Its inhibition in chromosomally unstable cancer cells leads to prolonged mitotic arrest and subsequent cell death, making it a promising target for cancer therapy. This guide provides a comparative analysis of the effects of Kif18A inhibition on the cell cycle, with a focus on confirming the mitotic arrest induced by inhibitors like Kif18A-IN-15. We present supporting experimental data for Kif18A inhibitors and compare their effects with other mitotic-arresting agents.
Comparison of Cell Cycle Effects
Inhibition of Kif18A leads to a characteristic arrest in the G2/M phase of the cell cycle. This is a direct consequence of the disruption of proper chromosome congression at the metaphase plate, which activates the spindle assembly checkpoint. The table below summarizes the quantitative effects of various Kif18A inhibitors on the cell cycle distribution of human bone marrow mononuclear cells after a 48-hour treatment. For comparison, data for the well-established mitotic inhibitor Paclitaxel (B517696) and the Eg5 kinesin inhibitor Ispinesib are also included.
| Compound | Concentration | G0/G1 (%) | S (%) | G2/M (%) | Sub-G1 (Apoptosis) (%) |
| Kif18A Inhibitors | |||||
| AM-1882 | 1 µM | 78.8 | 6.5 | 3.2 | 11.5 |
| AM-0277 | 1 µM | 77.2 | 7.3 | 3.7 | 11.8 |
| AM-5308 | 1 µM | 79.1 | 6.8 | 3.3 | 10.8 |
| AM-9022 | 1 µM | 78.1 | 7.1 | 3.5 | 11.3 |
| Comparator Agents | |||||
| Paclitaxel | 0.1 µM | 2.5 | 5.0 | 92.4 | - |
| Ispinesib (Eg5 Inhibitor) | 0.05 µM | 10.2 | 4.5 | 80.1 | 5.2 |
| Palbociclib (CDK4/6 Inhibitor) | 1 µM | 85.1 | 3.2 | 2.1 | 9.6 |
| DMSO (Vehicle Control) | - | 79.5 | 7.5 | 3.0 | 10.0 |
Data for Kif18A inhibitors, Ispinesib, Palbociclib, and DMSO are from a study on human bone marrow mononuclear cells[1]. Data for Paclitaxel is from a study on Sp2 cells[2]. Note that direct comparison between different cell lines should be made with caution.
As the data indicates, Kif18A inhibitors show a modest increase in the sub-G1 population, suggesting induction of apoptosis, but a less pronounced G2/M arrest in this specific normal cell type compared to potent mitotic inhibitors like Paclitaxel and Ispinesib in cancer cell lines. This highlights the potential for a therapeutic window for KIF18A inhibitors, selectively targeting chromosomally unstable cancer cells.[1] In contrast, Paclitaxel treatment of Sp2 cells results in a dramatic accumulation of cells in the G2/M phase, with over 90% of cells arrested in mitosis.[2]
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This protocol outlines the key steps to confirm mitotic arrest induced by this compound using cell cycle analysis.
Materials:
-
Cells of interest (e.g., a chromosomally unstable cancer cell line)
-
This compound (or other inhibitors)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and resume proliferation (typically 24 hours).
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control for mitotic arrest, such as Paclitaxel.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly collect the cells into a conical tube.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Discard the supernatant and wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%. This step is crucial for proper fixation and permeabilization.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in the PI staining solution. The inclusion of RNase A is essential to prevent the staining of double-stranded RNA.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content based on the intensity of the PI fluorescence.
-
The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents apoptotic cells with fragmented DNA.
-
Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.
-
Visualizing the Workflow and Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams were generated using Graphviz.
Caption: A flowchart illustrating the key steps in confirming this compound induced mitotic arrest using cell cycle analysis.
Caption: A diagram showing the role of Kif18A in mitosis and how its inhibition by this compound leads to mitotic arrest.
References
A Head-to-Head Comparison of KIF18A-IN-15 and Other Novel Anti-Cancer Agents Targeting Mitosis
For Researchers, Scientists, and Drug Development Professionals
The intricate process of mitosis, essential for cell proliferation, presents a critical vulnerability in cancer cells. Targeting the molecular machinery of cell division has been a cornerstone of oncology drug development. While traditional anti-mitotic agents like taxanes have seen widespread use, their efficacy is often limited by toxicities and resistance. This has spurred the development of a new generation of targeted therapies aimed at specific mitotic proteins, offering the promise of enhanced efficacy and improved safety profiles.
This guide provides a head-to-head comparison of Kif18A inhibitors, an emerging class of anti-cancer agents, with other novel therapies targeting mitotic kinesins, kinases, and associated proteins. We present a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used to evaluate them.
Executive Summary
Kinesin family member 18A (KIF18A) has emerged as a promising therapeutic target due to its critical role in regulating chromosome alignment during mitosis and its overexpression in chromosomally unstable tumors.[1] KIF18A inhibitors represent a novel class of anti-cancer agents that selectively target the mitotic machinery of rapidly dividing cancer cells.[2] Preclinical studies have demonstrated their ability to induce mitotic arrest and subsequent cell death in various cancer cell lines.[3][4] This comparison guide evaluates KIF18A inhibitors alongside other key classes of novel anti-mitotic agents:
-
Eg5 (KSP) Inhibitors: Target the kinesin spindle protein (KSP), also known as Eg5, which is essential for establishing the bipolar mitotic spindle.[5]
-
CENP-E Inhibitors: Focus on the centromere-associated protein E, a kinesin-like motor protein crucial for chromosome alignment at the metaphase plate.[6]
-
Aurora Kinase Inhibitors: Inhibit Aurora kinases (A and B), which are key regulators of various mitotic events, including centrosome separation and spindle assembly.[7]
-
Polo-like Kinase 1 (Plk1) Inhibitors: Target Plk1, a serine/threonine kinase that governs multiple stages of mitosis, from mitotic entry to cytokinesis.
Mechanism of Action and Signaling Pathways
The distinct mechanisms by which these agents disrupt mitosis are crucial to understanding their therapeutic potential and potential differences in efficacy and toxicity.
KIF18A Inhibitors
KIF18A is a motor protein that functions to suppress microtubule dynamics at the plus-ends, a process critical for the precise alignment of chromosomes at the metaphase plate.[2] Inhibition of KIF18A's ATPase activity leads to improper chromosome congression, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and ultimately, apoptosis.[2] Some evidence suggests a potential link between KIF18A and the PI3K/Akt signaling pathway.[8]
Other Novel Anti-Mitotic Agents
The signaling pathways of other targeted anti-mitotic agents reveal both distinct and overlapping nodes of intervention in the cell cycle.
References
- 1. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Kif18A-IN-15: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like Kif18A-IN-15 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for the disposal of hazardous chemical waste in a laboratory setting provide a robust framework for ensuring safety and environmental protection. This guide synthesizes these general procedures into a specific operational plan for this compound.
Core Principle: Treat as Hazardous Chemical Waste
Given that this compound is a bioactive small molecule inhibitor, it should be managed as a hazardous chemical waste from the point of generation to its final disposal. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the sewer system.[1][2]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound in solid form, as a stock solution (e.g., in DMSO), and in contaminated labware.
1. Waste Segregation and Container Selection:
-
Solid Waste:
-
Place pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing paper, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be chemically compatible with the waste; high-density polyethylene (B3416737) (HDPE) is a common choice.[1]
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound (e.g., stock solutions in DMSO, experimental media) in a separate, sealable, and compatible liquid waste container.
-
Halogenated and non-halogenated solvent wastes should be collected separately if institutional guidelines require it, as this can affect disposal costs and methods.[3]
-
-
Sharps Waste:
-
Any chemically contaminated sharps, such as needles, syringes, or pipette tips used to handle this compound, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as containing chemical waste.[2]
-
2. Labeling of Waste Containers:
-
Properly label all waste containers as soon as the first piece of waste is added.[3][4]
-
The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The solvent used (e.g., "in DMSO").
-
An estimate of the concentration and volume.
-
The name of the principal investigator (PI) and the laboratory location.[3]
-
The date the waste was first added to the container (accumulation start date).
-
3. Storage in a Satellite Accumulation Area (SAA):
-
Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste containers to prevent spills from reaching drains or the environment.[2]
-
Keep waste containers securely closed at all times, except when adding waste.[4]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) in an SAA.[5] While the specific toxicity of this compound is not detailed, treating it with high caution is prudent.
4. Requesting Waste Pickup:
-
Once a waste container is full, or within the time limits specified by your institution (typically ranging from 6 to 12 months from the accumulation start date), arrange for its removal by your institution's Environmental Health and Safety (EH&S) department.[1][2][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
5. Decontamination of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless it is properly decontaminated.[3] For acutely hazardous materials, this often involves triple rinsing with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous liquid waste.
Quantitative Data and Key Considerations
The following table summarizes critical quantitative limits and handling requirements based on general laboratory waste guidelines.
| Parameter | Guideline / Requirement | Citation |
| Maximum SAA Volume | 55 gallons of hazardous waste | [5] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) of P-listed waste | [5] |
| Storage Time in SAA | Typically 6 to 12 months from accumulation start date | [1][5] |
| pH of Aqueous Waste for Drain Disposal | N/A - Organic compound, not for drain disposal | [4] |
| Container Closure | Must be closed at all times except when adding waste | [4] |
| Waste Evaporation | Strictly prohibited | [3][4] |
Experimental Protocols Referenced in Disposal
The proper disposal of this compound is an integral part of any experimental workflow involving this compound. The key "experimental protocol" for disposal is the systematic management of waste from its generation to its collection by trained professionals. This involves adherence to the Resource Conservation and Recovery Act (RCRA) and OSHA regulations.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound from generation to EH&S pickup.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Protocols for Handling Kif18A-IN-15
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Kinesin Inhibitor Kif18A-IN-15.
This document provides crucial safety and logistical information for the handling of this compound, a potent small molecule inhibitor of the mitotic kinesin Kif18A. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment. Given that this compound is a potent compound, likely supplied as a powdered solid, all handling procedures should be conducted with the utmost care to prevent inhalation, ingestion, or skin contact.
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Operational Plan: Step-by-Step Handling Protocol
A clear, step-by-step operational plan is critical for consistent and safe handling of this compound.
Preparation
-
Designated Area: All work with this compound, especially the handling of the powdered form, must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent aerosolization. Designate a specific area for this work.
-
Safety Data Sheet (SDS): Although a specific SDS for this compound is not publicly available, review the SDS for similar potent, small-molecule inhibitors to understand general hazards.
-
Assemble Materials: Before starting, gather all necessary equipment, including PPE, spatulas, weigh paper, and waste containers. Use disposable items wherever possible to minimize contamination.
Weighing and Reconstitution
-
Weighing: Tare a tared container on the balance. In the fume hood, carefully transfer the desired amount of this compound powder to the container using a dedicated spatula. Avoid creating dust.
-
Reconstitution: Slowly add the desired solvent to the powder to avoid splashing. If necessary, use a vortex mixer or sonicator to ensure complete dissolution, keeping the container securely capped.
Experimental Procedures
-
Containment: Conduct all manipulations of the compound within the designated handling area (fume hood or CVE).
-
Transfers: Use precision tools like calibrated pipettes or syringes for transferring solutions to minimize the risk of spills.
Post-Handling Decontamination
-
Work Surfaces: Decontaminate all work surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
-
Equipment: All non-disposable equipment must be thoroughly decontaminated according to your institution's established procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound (Solid) | - Collect in a clearly labeled, sealed, and compatible hazardous waste container.- Do not mix with other chemical waste unless permitted by your institution's Environmental Health & Safety (EHS) department. |
| Contaminated Solutions (Liquid) | - Collect in a designated, labeled, and sealed liquid hazardous waste container.- Do not pour down the drain. |
| Contaminated Labware (Disposable) | - Dispose of as hazardous waste in a designated, puncture-resistant container. This includes items like gloves, weigh paper, pipette tips, and disposable gowns. |
| Contaminated Labware (Reusable) | - Decontaminate thoroughly with a suitable solvent. The initial rinsate should be collected as hazardous liquid waste. Subsequent rinses may be disposed of as regular laboratory waste, pending institutional guidelines. |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Contact your institution's EHS department for specific guidance and to schedule a waste pickup.
KIF18A Signaling and Experimental Workflow
KIF18A is a motor protein that plays a critical role in mitosis by regulating the dynamics of kinetochore microtubules.[1] Its inhibition leads to defects in chromosome alignment during metaphase, activating the spindle assembly checkpoint and ultimately leading to mitotic arrest and cell death, particularly in chromosomally unstable cancer cells.[2][3][4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
